Schizostatin
Descripción
(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedial has been reported in Caulerpa brownii with data available.
isolated from the mushroom Schizophyllum commune; structure in first source
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedial |
InChI |
InChI=1S/C20H30O2/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20(16-22)14-15-21/h8,10,12,14-16H,5-7,9,11,13H2,1-4H3/b18-10+,19-12+,20-14+ |
Clave InChI |
HZGINAUBYAMOBF-AVNCOZOESA-N |
Origen del producto |
United States |
Foundational & Exploratory
Schizostatin: A Technical Guide to its Discovery, Isolation, and Characterization from Schizophyllum commune
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizostatin, a potent inhibitor of squalene (B77637) synthase, represents a significant discovery in the field of cholesterol biosynthesis modulation.[1][2][3] Isolated from the ubiquitous mushroom Schizophyllum commune, this diterpenoid compound has garnered attention for its specific mechanism of action and potential therapeutic applications.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of the relevant biochemical pathway and experimental workflows are presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Discovery and Biological Activity
This compound was identified during a screening program for inhibitors of squalene synthase from microbial fermentation products.[1][2] The producing organism was identified as the mushroom Schizophyllum commune, strain SANK 17785.[1][2] this compound exhibits potent and specific inhibitory activity against rat liver microsomal squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it a key target for cholesterol-lowering agents.[2]
Quantitative Biological Data
The inhibitory activity of this compound against squalene synthase has been quantitatively characterized, demonstrating its potential as a lead compound for hypercholesterolemia treatment.
| Parameter | Value | Conditions | Reference |
| IC50 | 0.84 µM | Rat liver microsomal squalene synthase | [1][2] |
| Ki | 0.45 µM | Competitive inhibition with respect to farnesyl pyrophosphate | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Schizophyllum commune, and the subsequent isolation and purification of this compound.
Fermentation of Schizophyllum commune SANK 17785
A seed culture is prepared by inoculating a suitable medium with the mycelia of S. commune and incubating until sufficient growth is achieved. The seed culture is then used to inoculate a larger production fermentor.
-
Fermentation: The fungus was cultured in 30-liter jar fermentors.[2]
-
Growth and Production: this compound production commences around day 2 of fermentation and continues into the stationary phase of mycelial growth.[2]
-
Peak Production: The maximum yield of this compound, approximately 447 µg/ml, was observed on day 5.[2]
-
Harvest: The fermentation was typically terminated on day 6.[2]
Isolation and Purification of this compound
The isolation and purification of this compound involves a multi-step process combining extraction and chromatographic techniques.
-
Harvest and Initial Extraction:
-
The 30-liter fermentation broth is filtered using celite to separate the mycelial cake from the filtrate.[2]
-
The mycelial cake (approximately 4 kg) is extracted twice with 30 liters of 80% acetone (B3395972).[2]
-
The acetone is removed from the extract by evaporation in vacuo.[2]
-
The resulting aqueous residue is combined with the initial filtrate.[2]
-
-
Solvent Partitioning:
-
The combined aqueous solution is extracted with ethyl acetate (B1210297) (EtOAc).[2]
-
The organic layer is washed with a saturated sodium chloride (NaCl) solution, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo to yield the crude this compound extract.[2]
-
-
Chromatographic Purification:
-
The crude extract is subjected to a series of column chromatography steps. While the original paper does not specify all column types, a typical purification cascade for such a compound would involve:
-
Silica Gel Chromatography: To separate compounds based on polarity, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Reversed-Phase Chromatography (e.g., C18): For further purification based on hydrophobicity, eluting with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
The fractions are monitored for the presence of this compound using an appropriate assay, such as the squalene synthase inhibition assay.
-
Active fractions are pooled, concentrated, and may be subjected to further purification by high-performance liquid chromatography (HPLC) to achieve high purity.[5]
-
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition
This compound acts on a critical juncture in the cholesterol biosynthesis pathway. The diagram below illustrates the conversion of farnesyl pyrophosphate to squalene, the step catalyzed by squalene synthase and inhibited by this compound.
Caption: Inhibition of Squalene Synthase by this compound.
Experimental Workflow for this compound Isolation
The following diagram outlines the key stages in the isolation and purification of this compound from the fermentation broth of Schizophyllum commune.
Caption: Workflow for the Isolation and Purification of this compound.
Physico-Chemical Properties and Structure
This compound is a diterpenoid characterized by a trans-dicarboxylic acid moiety.[3][4] Its structure was elucidated using spectroscopic methods and confirmed by total synthesis.[3]
| Property | Value | Reference |
| Molecular Formula | C24H36O6 | [2] |
| Molecular Weight | 420.5 | [2] |
| Appearance | Colorless powder | [2] |
| Solubility | Soluble in methanol, ethyl acetate; Insoluble in water, n-hexane | [2] |
Conclusion
This compound, a natural product from Schizophyllum commune, stands out as a potent and selective inhibitor of squalene synthase. The methodologies for its fermentation, isolation, and purification are well-established, providing a clear path for obtaining this valuable compound for further research. Its specific mechanism of action within the cholesterol biosynthesis pathway underscores its potential as a pharmacological tool and a lead for the development of new hypocholesterolemic agents. This guide provides the foundational technical information required for scientists to engage in the study and application of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of Schizostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizostatin, a potent inhibitor of squalene (B77637) synthase, was first isolated from the mushroom Schizophyllum commune.[1][2] Its discovery has garnered significant interest within the drug development community due to its potential as a cholesterol-lowering agent. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the elucidation of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and the experimental protocols employed in its characterization.
Physicochemical and Biological Properties
This compound presents as a white powder and is a diterpenoid.[3] The molecular formula for this compound has been determined to be C20H30O4.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White Powder | [4] |
| Molecular Formula | C20H30O4 | [4] |
| Molecular Weight | 334.21 | [4] |
| UV λmax (MeOH) | 211 nm | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | [4] |
This compound exhibits potent inhibitory activity against rat liver microsomal squalene synthase. It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).
Table 2: Biological Activity of this compound
| Parameter | Value |
| IC50 (Squalene Synthase Inhibition) | 0.84 µM[1][2] |
| Ki (Competitive with FPP) | 0.45 µM[1][2] |
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectral analysis provided the molecular weight and formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion [M+H]+ (m/z) | Ion [M-H]- (m/z) |
| FAB-MS | 335 | 333 |
| EI-MS | 334 (M+) | - |
| HR-FAB-MS (Calculated for C20H29O4) | - | 333.2066 |
| HR-FAB-MS (Found) | - | 333.2053 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were crucial in determining the connectivity and stereochemistry of the this compound molecule. The presence of a trans-dicarboxylic acid moiety was a key finding from the spectroscopic analysis.[3]
(Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically found in the full experimental section of the primary literature and are not fully available in the provided search results. The following is a representative table structure.)
Table 4: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ... | ... |
| 2 | ... | ... |
| ... | ... | ... |
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the culture broth of Schizophyllum commune SANK 17785. The general workflow for isolation is as follows:
Caption: Workflow for the isolation and purification of this compound.
-
Fermentation: Schizophyllum commune is cultured in a suitable broth medium to produce this compound.
-
Extraction: The culture broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Squalene Synthase Inhibition Assay
The inhibitory activity of this compound on squalene synthase is determined by measuring the reduction in the enzyme's catalytic activity in the presence of the compound.
Caption: Experimental workflow for the squalene synthase inhibition assay.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing rat liver microsomes (as a source of squalene synthase), the substrate [¹⁴C]farnesyl pyrophosphate, cofactors (NADPH and Mg²⁺), and varying concentrations of this compound.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at 37°C for a defined period.
-
Quenching and Extraction: The reaction is stopped, and the product, [¹⁴C]squalene, is extracted using an organic solvent like hexane.
-
Quantification: The amount of [¹⁴C]squalene produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 and Ki values are determined.
Total Synthesis
The total synthesis of this compound has been successfully achieved, confirming the elucidated structure. A key step in the synthesis involves a highly regio- and stereoselective coupling reaction.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Interactions of this compound Identified from Schizophyllum commune with Demethylation Inhibitor Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Unraveling the Synthesis of Schizostatin: A Technical Guide to its Fungal Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizostatin, a potent inhibitor of squalene (B77637) synthase produced by the basidiomycete fungus Schizophyllum commune, holds significant promise in the development of novel therapeutics. Understanding its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current, albeit theoretical, understanding of the this compound biosynthetic pathway. While the definitive gene cluster remains to be experimentally verified, this document synthesizes available genomic data, knowledge of related fungal diterpenoid biosynthesis, and established experimental methodologies to propose a putative pathway and to equip researchers with the necessary tools to validate and explore it.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, a diterpenoid produced by Schizophyllum commune, has garnered attention for its potent and selective inhibition of squalene synthase, a critical enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways.[1] Its unique chemical architecture, featuring a diterpenoid core with a trans-dicarboxylic acid moiety, presents a compelling target for both total synthesis and biosynthetic studies.[2] This guide aims to provide a detailed technical framework for understanding and investigating the biosynthetic pathway of this compound.
The Mevalonate (B85504) Pathway: The Universal Precursor to this compound
Like all terpenoids in fungi, the biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) pathway.[3] This pathway is a fundamental metabolic route in fungi and serves as the entry point for the biosynthesis of a vast array of isoprenoid compounds.
Diagram of the Mevalonate Pathway
Caption: The Mevalonate Pathway for the synthesis of IPP and DMAPP.
Proposed Biosynthetic Pathway of this compound
Based on the known structure of this compound and the common mechanisms of fungal diterpenoid biosynthesis, a putative pathway can be proposed. This pathway would be encoded by a biosynthetic gene cluster (BGC) within the Schizophyllum commune genome.[4] The key steps are hypothesized to be:
-
Diterpene Core Formation: A diterpene synthase (diTPS) would catalyze the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic diterpenoid backbone of this compound.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (P450s) would then introduce hydroxyl groups and other oxidative modifications to the diterpene core.
-
Formation of the Dicarboxylic Acid Moiety: The final steps would likely involve further oxidations and potentially other enzymatic transformations to create the distinctive trans-dicarboxylic acid feature of this compound.
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: A proposed biosynthetic pathway for this compound.
Identification of the this compound Biosynthetic Gene Cluster: A Bioinformatic Approach
The genome of Schizophyllum commune has been sequenced, providing a critical resource for identifying the this compound BGC.[4][5][6] The following workflow outlines a bioinformatic approach to pinpoint the putative gene cluster.
Workflow for Identifying the this compound BGC
Caption: Bioinformatic workflow for identifying the this compound BGC.
Experimental Validation and Characterization of the Biosynthetic Pathway
Once a putative BGC is identified, its function in this compound biosynthesis must be experimentally validated. The following sections detail the key experimental protocols.
Gene Knockout in Schizophyllum commune
Protocol:
-
Construct a Gene Deletion Cassette: A cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., the candidate diTPS) is constructed using PCR and cloning techniques.
-
Protoplast Transformation: Protoplasts of S. commune are generated by enzymatic digestion of the fungal cell wall. The deletion cassette is then introduced into the protoplasts via PEG-mediated transformation.
-
Selection and Screening: Transformed protoplasts are plated on selective media. Resistant colonies are then screened by PCR and Southern blotting to confirm homologous recombination and successful gene knockout.
-
Metabolite Analysis: The knockout mutant and wild-type strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by HPLC-MS to determine if the production of this compound is abolished in the mutant.
Heterologous Expression of the Biosynthetic Gene Cluster
Heterologous expression in a well-characterized host, such as Aspergillus oryzae or Saccharomyces cerevisiae, provides a powerful tool for confirming the function of the BGC and for producing this compound and its intermediates.[3][7][8][9]
Protocol:
-
Clone the BGC: The entire putative this compound BGC is cloned from S. commune genomic DNA. This can be achieved through PCR amplification of individual genes or by using techniques for cloning large DNA fragments, such as Gibson assembly or yeast homologous recombination.
-
Construct Expression Vectors: The cloned genes are inserted into suitable fungal expression vectors under the control of strong, inducible promoters.
-
Host Transformation: The expression vectors are introduced into the heterologous host.
-
Culture and Metabolite Analysis: The transformed host is cultured under inducing conditions, and the culture extracts are analyzed by HPLC-MS for the production of this compound.
In Vitro Enzyme Assays
To characterize the function of individual enzymes in the pathway, in vitro assays are essential.
Protocol for a Diterpene Synthase Assay:
-
Enzyme Expression and Purification: The candidate diTPS gene is cloned into an E. coli expression vector. The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Enzyme Reaction: The purified enzyme is incubated with its substrate, GGPP, in a suitable buffer.
-
Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to identify the cyclized diterpene product. The structure of the product can be confirmed by NMR spectroscopy.[10]
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following table presents known inhibitory activities of this compound, which are crucial for its potential applications.
| Parameter | Value | Species/System | Reference |
| Squalene Synthase Inhibition | |||
| IC50 | 0.84 µM | Rat liver microsomes | |
| Ki | 0.45 µM | Rat liver microsomes | [1] |
Regulation of this compound Biosynthesis
The regulation of secondary metabolite production in fungi is complex and often influenced by environmental cues and developmental stages. While specific regulatory mechanisms for this compound are unknown, studies on other secondary metabolites in S. commune and other fungi suggest that its production may be controlled by:
-
Transcriptional Regulation: Pathway-specific transcription factors located within the BGC, as well as global regulators responding to nutrient availability, pH, and light.
-
Epigenetic Regulation: Chromatin remodeling and histone modifications can influence the expression of the BGC.
Further research, including transcriptomic analysis of S. commune under different growth conditions, is needed to elucidate the regulatory network governing this compound biosynthesis.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is a key step towards unlocking its full potential for therapeutic and biotechnological applications. The bioinformatic and experimental strategies outlined in this guide provide a roadmap for researchers to identify and characterize the this compound BGC. Future work should focus on the experimental validation of the proposed pathway, the characterization of the individual enzymes, and the elucidation of the regulatory mechanisms controlling its production. This knowledge will pave the way for the rational design of engineered fungal strains for enhanced this compound production and the generation of novel analogs with improved pharmacological properties.
References
- 1. KEGG GENOME: Schizophyllum commune [kegg.jp]
- 2. uniprot.org [uniprot.org]
- 3. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors | Springer Nature Experiments [experiments.springernature.com]
- 10. Mechanistic investigations on six bacterial terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Schizostatin's Mechanism of Action on Squalene Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizostatin, a natural product isolated from the mushroom Schizophyllum commune, has been identified as a potent and selective inhibitor of squalene (B77637) synthase (SQS). Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, making it a key target for the development of hypocholesterolemic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound on squalene synthase, with a focus on its inhibitory kinetics, the experimental protocols for its characterization, and a visualization of the relevant biochemical pathways and experimental workflows.
Introduction to Squalene Synthase and this compound
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the mevalonate (B85504) pathway. It catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced by NADPH to produce squalene. This reaction is the first irreversible step dedicated solely to sterol biosynthesis. Inhibition of SQS is a promising strategy for lowering cholesterol levels with potentially fewer side effects than statins, which act earlier in the mevalonate pathway.
This compound is a diterpenoid compound that has demonstrated significant inhibitory activity against squalene synthase.[1][2] Its structure, featuring a trans-dicarboxylic acid moiety, is distinct from other known squalene synthase inhibitors.[1] Understanding the precise mechanism by which this compound inhibits SQS is crucial for its potential development as a therapeutic agent.
Inhibitory Mechanism and Kinetics
This compound acts as a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate (FPP).[1][2] This mode of inhibition signifies that this compound likely binds to the active site of the enzyme, directly competing with FPP for binding. In the presence of this compound, higher concentrations of FPP are required to achieve the same reaction velocity as in the absence of the inhibitor.
Quantitative Inhibition Data
The inhibitory potency of this compound against rat liver microsomal squalene synthase has been quantitatively determined. The key kinetic parameters are summarized in the table below.
| Parameter | Value | Species/Enzyme Source | Substrate | Reference |
| IC50 | 0.84 µM | Rat Liver Microsomes | Farnesyl Pyrophosphate | [1][2] |
| Ki | 0.45 µM | Rat Liver Microsomes | Farnesyl Pyrophosphate | [1][2] |
Table 1: Inhibitory Potency of this compound against Squalene Synthase
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to reduce the activity of squalene synthase by 50%. The inhibition constant (Ki) is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.
Molecular Interactions (Hypothesized)
While a co-crystal structure of this compound bound to squalene synthase is not publicly available, the competitive nature of its inhibition provides insights into its binding. It is hypothesized that the dicarboxylic acid moiety of this compound mimics the pyrophosphate group of the natural substrate, FPP, allowing it to bind to the active site of squalene synthase. The active site of human squalene synthase is known to be a large channel lined with conserved aspartate and arginine residues that are crucial for binding the diphosphate (B83284) moiety of FPP. It is likely that this compound interacts with these same residues. The hydrophobic diterpenoid backbone of this compound would likely interact with the hydrophobic pocket within the active site that accommodates the farnesyl chain of FPP.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory action of this compound on squalene synthase.
Preparation of Rat Liver Microsomes
Rat liver microsomes serve as a rich source of squalene synthase for in vitro assays.
-
Animal Model: Male Wistar rats are typically used.
-
Liver Homogenization: Livers are excised, washed in ice-cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA), and homogenized using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
The homogenate is first centrifuged at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
The resulting supernatant is then subjected to ultracentrifugation at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and can be stored at -80°C for future use. Protein concentration is determined using a standard method like the Bradford or Lowry assay.
Squalene Synthase Activity Assay (Radiometric Method)
A common method to measure squalene synthase activity involves the use of a radiolabeled substrate.
-
Reaction Mixture: The assay is typically performed in a final volume of 100 µL containing:
-
Rat liver microsomes (e.g., 50-100 µg of protein)
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Cofactors: NADPH (e.g., 1 mM), MgCl2 (e.g., 5 mM)
-
Radiolabeled substrate: [1-³H]Farnesyl pyrophosphate or [¹⁴C]Farnesyl pyrophosphate (e.g., 10 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Saponification: The reaction is stopped by the addition of a strong base (e.g., 15% KOH in 50% ethanol). The mixture is then saponified by heating at 65°C for 30 minutes to hydrolyze any esterified lipids.
-
Extraction of Squalene: After cooling, the non-saponifiable lipids, including the radiolabeled squalene, are extracted with an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the squalene synthase activity.
Determination of IC50 and Ki Values
-
IC50 Determination: Squalene synthase activity is measured in the presence of a range of this compound concentrations. The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination for Competitive Inhibition:
-
Squalene synthase activity is measured at various concentrations of the substrate (FPP) in the absence and presence of different fixed concentrations of this compound.
-
The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Km (Michaelis constant) will increase with increasing inhibitor concentration.
-
The Ki can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis constant for the substrate.
-
Visualizations
Signaling Pathway: Cholesterol Biosynthesis
Caption: Cholesterol biosynthesis pathway highlighting the role of squalene synthase and the inhibitory action of this compound.
Experimental Workflow: Determination of Squalene Synthase Inhibition
Caption: Experimental workflow for determining the inhibitory activity of this compound on squalene synthase.
Logical Relationship: Competitive Inhibition
Caption: Logical diagram illustrating the principle of competitive inhibition of squalene synthase by this compound.
Conclusion
This compound is a potent competitive inhibitor of squalene synthase, acting directly at the enzyme's active site to block the binding of farnesyl pyrophosphate. Its low micromolar IC50 and Ki values highlight its potential as a lead compound for the development of novel cholesterol-lowering drugs. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other squalene synthase inhibitors. While the precise molecular interactions between this compound and the active site of squalene synthase remain to be elucidated through structural studies, the existing kinetic data provide a strong foundation for its mechanism of action. Future research, including co-crystallization studies and computational modeling, will be invaluable in further refining our understanding of how this promising natural product exerts its inhibitory effects.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Schizostatin: A Technical Guide to Prospective In Vivo Efficacy Studies in Oncology
For Immediate Release
Tokyo, Japan – December 5, 2025 – Despite its identification as a potent squalene (B77637) synthase inhibitor, the natural compound Schizostatin remains largely unexplored in preclinical animal models. This technical guide addresses the current knowledge gap and provides a comprehensive framework for conducting future in vivo efficacy studies, particularly in the context of oncology. While no public data from animal trials of this compound currently exists, its mechanism of action presents a compelling case for its investigation as a potential anti-cancer agent.
Introduction to this compound: A Squalene Synthase Inhibitor
This compound is a naturally occurring compound isolated from the mushroom Schizophyllum commune.[1] It has been identified as a potent and competitive inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] The inhibition of SQS by this compound occurs with a reported IC50 value of 0.84 µM and a Ki value of 0.45 µM with respect to farnesyl pyrophosphate.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively curtails the production of cholesterol and other downstream sterols.[3] This mechanism of action positions this compound as a compound of interest for therapeutic development, particularly in diseases where the cholesterol biosynthesis pathway is dysregulated, such as cancer.[3][4]
The Mevalonate (B85504) Pathway and the Rationale for Targeting Squalene Synthase in Cancer
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, and protein prenylation. In many cancers, this pathway is upregulated to support rapid cell proliferation and survival.
Targeting SQS offers a specific intervention point within this pathway.[4] Unlike statins, which act earlier by inhibiting HMG-CoA reductase, SQS inhibitors like this compound block the first committed step toward sterol synthesis without affecting the production of essential non-sterol isoprenoids like geranylgeranyl pyrophosphate and farnesyl pyrophosphate to the same extent.[3] This targeted approach could potentially mitigate some of the side effects associated with broader inhibition of the mevalonate pathway. The disruption of cholesterol synthesis and the modulation of lipid raft composition in cancer cells by inhibiting SQS can impede oncogenic signaling and metastatic potential.[4][5]
Below is a diagram illustrating the position of squalene synthase in the mevalonate pathway and the inhibitory action of this compound.
Proposed Experimental Protocol for In Vivo Efficacy Assessment of this compound in a Xenograft Mouse Model
Given the absence of published in vivo data for this compound, the following section outlines a detailed, hypothetical experimental protocol for assessing its anti-cancer efficacy in a subcutaneous xenograft mouse model. This protocol is based on established methodologies in preclinical oncology research.
Animal Model and Tumor Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Line: A human cancer cell line with known dependence on the mevalonate pathway, such as a prostate or breast cancer cell line. The selected cell line should be validated for tumorigenicity in nude mice.
Experimental Design and Dosing
-
Acclimatization: Animals will be acclimatized for one week prior to the study initiation.
-
Tumor Implantation: 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume will be monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound - Dose 1 (e.g., 10 mg/kg).
-
Group 3: this compound - Dose 2 (e.g., 30 mg/kg).
-
Group 4: Positive control (a standard-of-care chemotherapy agent for the selected cancer type).
-
-
Dosing Regimen: Administration via intraperitoneal (i.p.) injection, once daily for 21 consecutive days.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Final tumor weight at the end of the study.
-
Overall survival.
-
-
Exploratory Endpoints:
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pharmacodynamic analysis of cholesterol levels in tumor tissue and plasma.
-
The following diagram illustrates the proposed experimental workflow.
Hypothetical Data Presentation
The quantitative data from the proposed study would be summarized in tables for clear comparison between the treatment groups. Below is a template for presenting the primary efficacy data.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| Positive Control | [Dose] |
Potential Downstream Signaling Effects of this compound
The inhibition of SQS by this compound and the subsequent reduction in cholesterol can have profound effects on cancer cell signaling. Cholesterol is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for various signaling molecules. Disruption of lipid raft integrity can lead to the downregulation of pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
The diagram below illustrates a potential signaling cascade that could be impacted by this compound treatment.
Conclusion and Future Directions
This compound represents a promising but currently understudied therapeutic candidate. Its specific mechanism of action as a squalene synthase inhibitor warrants a thorough investigation of its in vivo efficacy in relevant animal models of cancer. The experimental framework proposed in this guide provides a clear path forward for researchers to systematically evaluate the anti-tumor potential of this compound. Future studies should also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination with other anti-cancer agents. Such research is critical to unlocking the therapeutic value of this novel natural product.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Contribution of Cholesterol and Squalene Synthase in Cancer: Molecular Mechanisms, Lipid Rafts and Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Schizostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizostatin is a naturally occurring diterpenoid that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against squalene (B77637) synthase.[1] Isolated from the culture broth of the mushroom Schizophyllum commune, this compound represents a promising lead for the development of cholesterol-lowering agents.[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol formation.[1] By inhibiting this enzyme, this compound effectively reduces the production of squalene, a key precursor to cholesterol. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the experimental protocols for its isolation, synthesis, and evaluation.
Physical and Chemical Properties
This compound is a white powder with a molecular formula of C₂₀H₃₀O₄, as determined by mass spectrometry.[1] It is soluble in a range of organic solvents including methanol, ethanol, ethyl acetate, and chloroform, as well as in alkaline water. However, it is insoluble in n-hexane and water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.21 g/mol | [1] |
| UV λmax (Methanol) | 214 nm | [1] |
| IR (KBr) νmax | 1713 cm⁻¹ (carbonyl group) | [1] |
Table 2: Mass Spectrometry Data for this compound
| Mass Spectrometry Method | Ionization Mode | Observed m/z | Interpretation | Reference |
| FAB-MS | Positive | 335 | (M+H)⁺ | [1] |
| FAB-MS | Negative | 333 | (M-H)⁻ | [1] |
| EI-MS | - | 334 | M⁺ | [1] |
| HRFAB-MS | Negative | 333.2053 | (M-H)⁻ | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of squalene synthase.[3][4] It exhibits competitive inhibition with respect to farnesyl pyrophosphate (FPP), one of the natural substrates of the enzyme.[1][2] The inhibitory activity of this compound is significantly higher than its chemically synthesized Z-isomer, indicating the importance of its stereochemistry for its biological function.[1]
In addition to its primary activity against squalene synthase, this compound has also demonstrated antifungal properties. It shows synergistic antifungal effects when combined with demethylation inhibitor (DMI) fungicides against pathogens like Botrytis cinerea.[5][6][7] This suggests that this compound's disruption of the ergosterol (B1671047) biosynthesis pathway, which is analogous to the cholesterol pathway in fungi, is a key aspect of its antifungal mechanism.
Table 3: Biological Activity of this compound
| Biological Target/Assay | Metric | Value | Reference |
| Rat Liver Microsomal Squalene Synthase | IC₅₀ | 0.84 µM | [2] |
| Rat Liver Microsomal Squalene Synthase | Kᵢ (vs. FPP) | 0.45 µM | [1][2] |
| Cholesterol Synthesis in Rat Hepatocytes | IC₅₀ | 1.2 µM | [1] |
| Hepatic Sterol Synthesis in Mice | ED₅₀ (oral) | ~30 mg/kg | [1] |
| Farnesyl Protein Transferase (Yeast) | Inhibition at 300 µM | None observed | [1] |
Signaling Pathway: Cholesterol Biosynthesis
This compound exerts its primary biological effect by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates the point of intervention of this compound in this critical metabolic cascade.
Figure 1: Cholesterol biosynthesis pathway showing the inhibitory action of this compound on Squalene Synthase.
Experimental Protocols
Isolation of this compound from Schizophyllum commune
The isolation of this compound from the culture broth of S. commune involves a multi-step extraction and purification process. A general workflow is outlined below. For precise details, including solvent ratios and column specifications, consulting the original research publication is recommended.[1]
Figure 2: General workflow for the isolation of this compound from Schizophyllum commune.
Methodology Details: The active fraction from the culture broth is concentrated and then extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[1]
Total Synthesis of this compound
The total synthesis of this compound has been achieved, confirming its diterpenoid structure with a trans-dicarboxylic acid moiety.[3][4] A key step in the synthesis involves a highly regio- and stereoselective coupling reaction of an allylic bromide with a barium reagent.[3] A detailed, step-by-step protocol would require access to the full research paper. The general strategy is outlined below.
Figure 3: A simplified logical workflow for the total synthesis of this compound.
Squalene Synthase Inhibition Assay
The inhibitory activity of this compound on squalene synthase can be determined using a radiometric assay.[1] This assay measures the incorporation of a radiolabeled substrate, such as [¹⁴C]-isopentenyl pyrophosphate or [¹⁴C]-farnesyl pyrophosphate, into squalene.
Protocol Outline:
-
Enzyme Preparation: Microsomes containing squalene synthase are prepared from rat livers.
-
Reaction Mixture: The reaction mixture typically contains the microsomal enzyme preparation, a buffer solution, cofactors (e.g., NADPH, Mg²⁺), and the radiolabeled substrate.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).
-
Termination and Saponification: The reaction is stopped, and the lipids are saponified using a strong base (e.g., KOH in ethanol).
-
Extraction: The non-saponifiable lipids, including the newly synthesized radiolabeled squalene, are extracted with an organic solvent like hexane.
-
Quantification: The radioactivity in the organic extract is measured using liquid scintillation counting to determine the amount of squalene produced.
-
Inhibition Studies: To determine the IC₅₀ value, the assay is performed in the presence of varying concentrations of this compound.
Conclusion
This compound stands out as a significant natural product with well-defined inhibitory activity against a key enzyme in cholesterol biosynthesis. Its physical and chemical properties have been characterized, and its primary mechanism of action is understood. The potential for this compound as a therapeutic agent, particularly in the context of hypercholesterolemia, is substantial. Furthermore, its synergistic antifungal activity opens up additional avenues for research and development. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. For more detailed experimental procedures and in-depth structural data, consulting the primary literature is highly recommended.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, a Novel Squalene Synthase Inhibitor Produced by the Mushroom, Schizophyllum commune (1996) | Hiroshi Kogen | 23 Citations [scispace.com]
- 5. Synergistic Interactions of this compound Identified from Schizophyllum commune with Demethylation Inhibitor Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Interactions of this compound Identified from Schizophyllum commune with Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Schizostatin: A Competitive Inhibitor of Farnesyl Pyrophosphate in Squalene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Schizostatin is a naturally occurring diterpenoid isolated from the mushroom Schizophyllum commune. It has garnered significant interest in the scientific community for its potent and specific inhibitory effects on the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a competitive inhibitor of the enzyme squalene (B77637) synthase with respect to its substrate, farnesyl pyrophosphate (FPP). This document details the quantitative kinetic data, experimental protocols for assessing its inhibitory activity, and the relevant signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.
Core Mechanism: Competitive Inhibition of Squalene Synthase
This compound exerts its inhibitory effect by acting as a competitive inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.
This compound's molecular structure allows it to bind to the active site of squalene synthase, the same site that FPP would normally occupy. This direct competition prevents FPP from binding and, consequently, blocks the synthesis of squalene. This mode of inhibition is reversible, and its efficacy is dependent on the relative concentrations of this compound and FPP.
Quantitative Inhibitory Data
The inhibitory potency of this compound against squalene synthase has been quantified through kinetic studies. The key parameters are summarized in the table below.
| Parameter | Value | Enzyme Source | Substrate | Notes |
| IC50 | 0.84 µM | Rat liver microsomes | Farnesyl Pyrophosphate | Concentration of this compound required to inhibit 50% of squalene synthase activity. |
| Ki | 0.45 µM | Rat liver microsomes | Farnesyl Pyrophosphate | The inhibition constant, indicating the affinity of this compound for squalene synthase. A lower Ki value signifies a higher affinity and more potent inhibition.[1] |
Experimental Protocols
The determination of the inhibitory activity of this compound on squalene synthase can be performed using an in vitro enzyme assay. The following is a detailed methodology based on established protocols.
Squalene Synthase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the activity of squalene synthase by quantifying the reduction in the conversion of farnesyl pyrophosphate to squalene.
Materials:
-
Enzyme Source: Microsomal fraction isolated from rat liver, which is a rich source of squalene synthase.
-
Substrate: [³H]-Farnesyl pyrophosphate (radiolabeled for detection).
-
Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form).
-
Inhibitor: this compound of varying concentrations.
-
Reaction Buffer: Phosphate buffer (pH 7.4) containing MgCl₂ and KCl.
-
Scintillation Cocktail: For radioactivity measurement.
-
Organic Solvent: Hexane (B92381) for extraction.
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of rat liver microsomes, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-Farnesyl pyrophosphate to each tube. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of KOH in ethanol.
-
Saponification and Extraction: Saponify the mixture to hydrolyze any lipids and then extract the non-saponifiable lipids, including the [³H]-squalene product, using hexane.
-
Quantification: Transfer the hexane layer containing the [³H]-squalene to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using a Dixon plot or by applying the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for FPP is known.
Signaling Pathways and Logical Relationships
The inhibition of squalene synthase by this compound has significant implications for cellular signaling, primarily by disrupting the cholesterol biosynthesis pathway.
Cholesterol Biosynthesis Pathway
Caption: The Cholesterol Biosynthesis Pathway highlighting the point of inhibition by this compound.
Inhibition of squalene synthase by this compound leads to a depletion of downstream products, including cholesterol. This can trigger a feedback mechanism, often resulting in the upregulation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the cholesterol synthesis pathway.[1] This compensatory response is a critical consideration in the development of squalene synthase inhibitors as therapeutic agents.
Experimental Workflow for Squalene Synthase Inhibition Assay
Caption: A logical workflow diagram for a typical squalene synthase inhibition assay.
Conclusion
This compound is a potent and specific competitive inhibitor of squalene synthase, acting at a crucial control point in the cholesterol biosynthesis pathway. Its mechanism of action, characterized by a low micromolar IC50 and a sub-micromolar Ki, makes it a valuable tool for studying sterol metabolism and a potential lead compound for the development of novel hypocholesterolemic agents. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and other molecules targeting this important enzymatic step.
References
Early-Stage Research on Schizostatin's Biological Activity: A Technical Guide
Disclaimer: This document summarizes early-stage research on Schizostatin, primarily based on foundational studies published in 1996. To date, there is a limited body of recent research available in the public domain.
Introduction
This compound is a diterpenoid isolated from the mushroom Schizophyllum commune.[1] Early research has identified it as a potent and selective inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of the initial biological activity studies of this compound, including its quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways. This information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of squalene synthase inhibitors.
Quantitative Biological Activity Data
The primary biological activity of this compound identified in early studies is the inhibition of squalene synthase. The following table summarizes the key quantitative data from these initial findings.
| Parameter | Value | Target/System | Notes |
| IC50 | 0.84 µM | Rat liver microsomal squalene synthase | The concentration of this compound required to inhibit 50% of the enzyme's activity.[1][2] |
| Ki | 0.45 µM | Rat liver microsomal squalene synthase | The inhibition constant, indicating competitive inhibition with respect to farnesyl pyrophosphate.[1][2] |
| IC50 (Z-isomer) | 12 µM | Rat liver microsomal squalene synthase | The Z-isomer of this compound is approximately 15 times less potent. |
| IC50 | 1.2 µM | Cholesterol synthesis in freshly isolated rat hepatocytes | Inhibition of the incorporation of [14C]-acetate into cholesterol. |
| ED50 | ~30 mg/kg | Hepatic sterol synthesis in mice (in vivo) | The effective dose required to inhibit 50% of hepatic cholesterol synthesis when administered orally. |
Signaling Pathway
This compound targets the cholesterol biosynthesis pathway by inhibiting the enzyme squalene synthase. This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound prevents the downstream production of cholesterol.
Caption: Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound.
Squalene Synthase Inhibition Assay (In Vitro)
This protocol describes the method used to determine the IC50 and Ki values of this compound against rat liver microsomal squalene synthase.[3]
a. Preparation of Rat Liver Microsomes:
-
Male Wistar rats were fed a diet containing 2% cholestyramine for 4 days to induce hepatic squalene synthase activity.
-
Livers were homogenized in a buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, and 0.1 M sucrose.
-
The homogenate was centrifuged at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
The resulting supernatant was then ultracentrifuged at 105,000 x g for 60 minutes.
-
The microsomal pellet was resuspended in the homogenization buffer and stored at -80°C.
b. Squalene Synthase Assay:
-
The reaction mixture (100 µL) contained 50 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, 1 mM MgCl2, 10 µM [1-3H]farnesyl pyrophosphate (FPP), and the rat liver microsomal preparation.
-
Various concentrations of this compound were pre-incubated with the enzyme for 15 minutes at 37°C.
-
The reaction was initiated by the addition of the substrate, FPP.
-
After incubation for 20 minutes at 37°C, the reaction was terminated by the addition of 1 mL of 15% KOH in 90% ethanol.
-
The mixture was saponified at 70°C for 45 minutes.
-
Squalene was extracted with n-hexane, and the radioactivity was determined by liquid scintillation counting.
-
The IC50 value was calculated from the dose-response curve. For Ki determination, the assay was performed with varying concentrations of FPP.
Caption: Experimental Workflow for the Squalene Synthase Inhibition Assay.
Inhibition of Cholesterol Synthesis in Freshly Isolated Rat Hepatocytes (In Vitro)
This protocol was used to assess the effect of this compound on cholesterol synthesis in a cellular context.
a. Isolation of Rat Hepatocytes:
-
Hepatocytes were isolated from male Wistar rats by in situ collagenase perfusion of the liver.
-
Cell viability was assessed by trypan blue exclusion.
b. Cholesterol Synthesis Assay:
-
Hepatocytes were suspended in Williams' Medium E supplemented with 10% fetal bovine serum.
-
The cells were pre-incubated with various concentrations of this compound for 2 hours.
-
[1-14C]-acetate was then added to the medium, and the cells were incubated for an additional 2 hours.
-
The reaction was stopped by the addition of 15% KOH in 90% ethanol.
-
Lipids were extracted after saponification.
-
Cholesterol was precipitated with digitonin, and the radioactivity of the digitonide was measured by liquid scintillation counting.
-
The IC50 value was determined from the concentration-response curve.
Inhibition of Hepatic Sterol Synthesis in Mice (In Vivo)
This protocol evaluated the in vivo efficacy of orally administered this compound.[3]
-
Male ICR mice were fasted for 18 hours.
-
This compound, suspended in 0.5% methylcellulose, was administered orally by gavage.
-
One hour after administration, [1-14C]-acetate was injected intraperitoneally.
-
One hour after the injection of the radiolabel, the mice were euthanized, and their livers were excised.
-
The livers were saponified, and the non-saponifiable lipids containing sterols were extracted.
-
The radioactivity of the sterol fraction was measured by liquid scintillation counting.
-
The ED50 value was calculated by comparing the radioactivity in the livers of treated and control animals.
Caption: In Vivo Experimental Workflow for Hepatic Sterol Synthesis Inhibition.
Conclusion
The early-stage research on this compound clearly demonstrates its potent and selective inhibitory activity against squalene synthase. The in vitro and in vivo studies provide a solid foundation for its potential as a cholesterol-lowering agent. However, the lack of more recent research highlights a gap in the understanding of its broader pharmacological profile, including its effects on human cells, potential off-target activities, and long-term safety. Further investigation is warranted to fully elucidate the therapeutic potential of this natural product.
References
Schizostatin: A Technical Guide to its Natural Source, Fermentation, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizostatin, a potent inhibitor of squalene (B77637) synthase, has garnered significant interest for its potential as a cholesterol-lowering agent. This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its fermentation and extraction, and a summary of the key quantitative data related to its production. Additionally, it visualizes the compound's mechanism of action within the cholesterol biosynthesis pathway and outlines the experimental workflows for its production and purification.
Natural Source
This compound is a secondary metabolite produced by the basidiomycete fungus Schizophyllum commune. The specific strain identified as a producer of this compound is SANK 17785[1][2]. Schizophyllum commune is a globally distributed white-rot fungus commonly found on decaying wood[3].
Fermentation of this compound
The production of this compound is achieved through submerged fermentation of Schizophyllum commune SANK 17785. The process involves the preparation of a seed culture followed by inoculation into a production-scale fermentor.
Experimental Protocols
2.1.1. Seed Culture Preparation
-
Inoculation: Mycelial plugs of Schizophyllum commune SANK 17785 are used to inoculate a seed medium.
-
Seed Medium Composition: The seed medium consists of 5% glycerol (B35011), 0.5% malt (B15192052) extract, 0.5% yeast extract, and 5% fresh potato. The pH is adjusted to 6.4 before sterilization[2].
-
Incubation: The seed culture is incubated for 72 hours at 26°C on a rotary shaker operating at 220 rpm[2].
-
Second Stage Seed Culture: A portion of the initial seed culture is transferred to a larger volume of the same medium and incubated for an additional 48 hours under the same conditions to generate sufficient biomass for inoculating the production fermentor[2].
2.1.2. Production Fermentation
-
Fermentor Setup: The production fermentation is carried out in a 30-liter jar fermentor containing 15 liters of the production medium[2].
-
Production Medium: The production medium has the same composition as the seed medium, supplemented with 0.01% CB-422 antifoam agent[2].
-
Inoculation: The fermentor is inoculated with the second-stage seed culture.
-
Fermentation Parameters: The fermentation is maintained at a temperature of 26°C, with an agitation rate of 250 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). Antifoam is added as needed[2].
-
Monitoring: The fermentation is monitored daily for mycelial growth (measured as packed cell volume), glycerol concentration, pH, and this compound production[2].
-
Harvest: The fermentation is typically terminated after 6 days, with maximum production observed around day 5[2].
Fermentation Profile
The fermentation of this compound by S. commune SANK 17785 follows a typical secondary metabolite production curve. This compound production commences on day 2 and continues to increase into the stationary phase of mycelial growth. The maximum yield is achieved on day 5, after which the fermentation is harvested[2]. During the fermentation, the pH of the medium and the concentration of the primary carbon source, glycerol, are monitored to ensure optimal production conditions[2].
Quantitative Data on Fermentation
The following table summarizes the quantitative data related to the fermentation of this compound and the optimization of growth parameters for Schizophyllum commune.
| Parameter | Value/Range | Reference |
| This compound Production | ||
| Maximum Yield | 447 µg/mL | [2] |
| Fermentation Time for Max Yield | 5 days | [2] |
| Seed Culture Conditions | ||
| Temperature | 26°C | [2] |
| Agitation | 220 rpm | [2] |
| Incubation Time (1st stage) | 72 hours | [2] |
| Incubation Time (2nd stage) | 48 hours | [2] |
| Production Fermentation Conditions | ||
| Temperature | 26°C | [2] |
| Agitation | 250 rpm | [2] |
| Aeration | 1 vvm | [2] |
| Optimized Growth Conditions for S. commune | ||
| Optimal Temperature | 25-30.23°C | [3][4] |
| Optimal pH | 5.5-6.78 | [3][4] |
| Optimal Agitation | 174.14 rpm | [4] |
| Preferred Carbon Source | Glucose | [3] |
| Preferred Nitrogen Source | Gram powder | [3] |
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step extraction and purification process.
Experimental Protocol
-
Mycelial Extraction: The fermentation broth is filtered to separate the mycelial cake from the filtrate. The mycelial cake is then extracted twice with 80% acetone[2].
-
Solvent Removal and Recombination: The acetone (B3395972) from the mycelial extract is evaporated under vacuum, and the remaining aqueous residue is combined with the original filtrate[2].
-
Liquid-Liquid Extraction: The combined aqueous solution is extracted with ethyl acetate[2].
-
Washing and Dehydration: The organic layer is washed with a saturated sodium chloride solution and then dehydrated using anhydrous sodium sulfate[2].
-
Concentration: The dehydrated ethyl acetate (B1210297) extract is concentrated in vacuo to yield crude this compound[2].
-
Chromatographic Purification: Further purification is achieved through subsequent chromatographic techniques to obtain pure this compound[2].
Mechanism of Action: Signaling Pathway
This compound acts as a competitive inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene. By inhibiting this step, this compound effectively blocks the downstream production of cholesterol.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
The overall process for the production and isolation of this compound can be visualized as a sequential workflow, from the initial culture of Schizophyllum commune to the final purified compound.
Caption: Workflow for the production and isolation of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijcmas.com [ijcmas.com]
- 4. scialert.net [scialert.net]
Methodological & Application
Inability to Formulate Protocol for Schizostatin Total Synthesis Due to Lack of Detailed Experimental Data
Despite extensive searches for the primary literature detailing the total synthesis of Schizostatin, a definitive and comprehensive protocol cannot be formulated at this time due to the inaccessibility of the full experimental procedures.
The pivotal publication on this subject, "this compound, a novel squalene (B77637) synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis," published in The Journal of Antibiotics in 1996, has been identified as the key source of information. However, access to the full text of this article, which would contain the necessary detailed methodologies, has not been possible. The publicly available information is limited to abstracts, which outline the general synthetic strategy but omit the specific, step-by-step instructions required for laboratory replication.
The abstracts reveal that the total synthesis of this compound was accomplished through a "highly regio- and stereoselective coupling reaction of an allylic bromide with a barium reagent." Additionally, a Z-isomer was reportedly synthesized using a "stereoselective syn-addition of an organocopper reagent to acetylenedicarboxylate."
While this provides a conceptual framework for the synthesis, it lacks the critical details required for a comprehensive protocol, including:
-
Precise reaction conditions: Temperatures, reaction times, and atmospheric conditions for each synthetic step.
-
Reagent quantities and concentrations: Molar equivalents and concentrations of all reactants, catalysts, and solvents.
-
Work-up and purification procedures: Detailed methods for extraction, chromatography, and crystallization.
-
Quantitative data: Spectroscopic data (NMR, IR, Mass Spectrometry) for all intermediates and the final product, as well as percentage yields for each step.
Without this granular data, it is not feasible to construct the detailed application notes, experimental protocols, quantitative data tables, or the accurate Graphviz diagrams of the synthetic workflow as requested.
Further searches for alternative total syntheses or more detailed reports on the original synthesis have not yielded the requisite experimental information. Therefore, until the full experimental details from the primary research article become accessible, a comprehensive and reliable protocol for the total synthesis of this compound cannot be provided.
Application Notes and Protocols for Squalene Synthase Activity Assay Using Schizostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This unique enzymatic reaction makes SQS an attractive target for the development of cholesterol-lowering drugs. Schizostatin, a fungal metabolite isolated from Schizophyllum commune, is a potent and competitive inhibitor of squalene synthase and serves as a valuable tool for studying its activity and for screening potential drug candidates.
These application notes provide detailed protocols for two common methods of assaying squalene synthase activity: a radiometric assay and a colorimetric assay. Also included are protocols for the preparation of rat liver microsomes, a common source of squalene synthase for in vitro assays.
Squalene Synthesis Pathway and Inhibition by this compound
Squalene synthase catalyzes a two-step reaction. First, two molecules of FPP are condensed to form the intermediate presqualene pyrophosphate (PSPP). Subsequently, PSPP undergoes a reductive rearrangement, requiring NADPH as a cofactor, to yield squalene. This compound acts as a competitive inhibitor with respect to the substrate, farnesyl pyrophosphate (FPP).
References
Application Notes and Protocols: In Vitro Cholesterol Biosynthesis Inhibition Assay with Schizostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. However, elevated levels of cholesterol are a significant risk factor for cardiovascular diseases. The biosynthesis of cholesterol is a complex multi-step process, with several key enzymes that can be targeted for therapeutic intervention. One such target is squalene (B77637) synthase, a critical enzyme that catalyzes the first committed step in cholesterol synthesis. Schizostatin, a novel compound isolated from the mushroom Schizophyllum commune, has been identified as a potent and specific inhibitor of squalene synthase, making it a valuable tool for research and a potential candidate for drug development.[1][2]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on cholesterol biosynthesis by targeting squalene synthase.
Principle of the Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on squalene synthase activity. The assay utilizes a microsomal fraction from rat liver as a source of the enzyme. The activity of squalene synthase is determined by measuring the conversion of a radiolabeled substrate, farnesyl pyrophosphate (FPP), into squalene. The inhibitory potential of this compound is quantified by determining the concentration required to reduce the enzyme activity by 50% (IC50).
Quantitative Data: Inhibitory Activity of this compound
The inhibitory activity of this compound against rat liver microsomal squalene synthase has been determined experimentally. The data is summarized in the table below.
| Compound | Target Enzyme | Substrate for Competitive Inhibition | IC50 (µM) | Ki (µM) | Source |
| This compound | Squalene Synthase | Farnesyl Pyrophosphate | 0.84 | 0.45 | [1] |
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Inhibition Assay using Rat Liver Microsomes
This protocol details the steps to measure the inhibitory effect of this compound on squalene synthase activity in a microsomal preparation.
Materials and Reagents:
-
This compound
-
Rat liver microsomes (prepared from fresh or frozen liver)
-
[1-3H]Farnesyl pyrophosphate (FPP)
-
NADPH
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (40 mM)
-
β-mercaptoethanol (5 mM)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (40 mM)
-
β-mercaptoethanol (5 mM)
-
NADPH (concentration to be optimized, typically around 1 mM)
-
Rat liver microsomes (protein concentration to be optimized)
-
Varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO). Include a vehicle control without this compound.
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow this compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [1-3H]Farnesyl pyrophosphate (FPP) to the reaction mixture. The final concentration of FPP should be optimized based on the specific activity of the microsomes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction and Extraction:
-
Stop the reaction by adding a solution of KOH in ethanol.
-
Saponify the mixture by heating at 65°C for 30 minutes.[3]
-
After cooling, extract the lipid-soluble products (including squalene) by adding hexane and vortexing vigorously.[3]
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
-
Quantification of Squalene:
-
Spot the hexane extract onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the squalene spot (e.g., using iodine vapor or by running a squalene standard in parallel).
-
Scrape the silica gel corresponding to the squalene spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Cholesterol biosynthesis pathway and the point of inhibition by this compound.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Determining the Solubility and Stability of Schizostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the aqueous and organic solubility, as well as the chemical stability of Schizostatin. This compound, a diterpenoid natural product isolated from the mushroom Schizophyllum commune, is a potent and competitive inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate assessment of its solubility and stability is critical for its development as a potential therapeutic agent. The following protocols are designed to be adaptable for use in various research and drug development settings.
Introduction to this compound
This compound (Molecular Formula: C₂₀H₃₀O₄) has been identified as a competitive inhibitor of squalene synthase with respect to farnesyl pyrophosphate.[2] Preliminary studies have provided qualitative solubility information, indicating that this compound is soluble in methanol (B129727), ethanol, ethyl acetate, chloroform, and alkaline water, while being insoluble in n-hexane and water.[3] This document outlines systematic methods to quantify these solubility characteristics and to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.
This compound's Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its biological activity by targeting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By competitively inhibiting this step, this compound effectively blocks the downstream production of cholesterol.
Caption: this compound's inhibition of the cholesterol biosynthesis pathway.
Experimental Workflow for Solubility and Stability Determination
The overall process for characterizing the solubility and stability of this compound involves a systematic approach, beginning with solubility determination in various solvents, followed by comprehensive stability testing under forced degradation conditions.
Caption: Overall experimental workflow for determining this compound solubility and stability.
Protocols for Solubility Determination
Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Chloroform, Alkaline Water (pH 9.0), Purified Water)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
After equilibration, cease agitation and allow the vials to stand for a short period to allow for the settling of undissolved solid.
-
Carefully withdraw a sample from the supernatant. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid before sampling.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Ethyl Acetate | 25 | ||
| Chloroform | 25 | ||
| Alkaline Water (pH 9.0) | 25 | ||
| Purified Water | 25 | ||
| Other Solvents | 25 |
Protocols for Stability Assessment
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify this compound from its potential degradation products.
Suggested Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from a high aqueous composition to a high organic composition (e.g., 5% B to 95% B over 20 minutes) should be explored to ensure the elution of both polar and non-polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at the λmax of this compound (e.g., 214 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method development will involve optimizing the gradient, mobile phase pH, and column chemistry to achieve adequate resolution between this compound and all degradation peaks.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating HPLC method.[4][5] A target degradation of 5-20% is generally recommended.[6]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
a) Acidic Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
b) Basic Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and sample at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
c) Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and sample at various time points.
d) Thermal Degradation:
-
Store the solid this compound and a solution of this compound at an elevated temperature (e.g., 70 °C) in a stability chamber.
-
Sample at various time points.
e) Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Sample at appropriate time points.
Data Presentation:
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradants | RRT of Major Degradants |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 70 °C (Solid) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 70 °C (Solution) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photolytic | 0 | 100 | 0 | - |
| Specify duration |
Table 2: Degradation Kinetics (Example for Acid Hydrolysis)
| Time (hours) | Concentration of this compound (µg/mL) | ln(Concentration) |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Plot ln(Concentration) vs. Time to determine the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic determination of this compound's solubility and stability. Adherence to these methodologies will yield crucial data to support the preclinical and clinical development of this compound as a potential therapeutic agent. The provided tables and diagrams serve as templates for data organization and visualization, facilitating clear communication of experimental findings.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: Investigating the Effects of Schizostatin on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizostatin is a naturally occurring compound isolated from the mushroom Schizophyllum commune. It has been identified as a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Given the central role of the liver in cholesterol metabolism, hepatocytes are a key target for evaluating the therapeutic potential and potential toxicity of this compound. These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on hepatocytes, including its impact on cell viability, apoptosis, and the underlying signaling pathways. The provided protocols are designed to be detailed and reproducible for use in a standard cell biology laboratory.
Hypothesized Signaling Pathway
This compound's primary mechanism of action is the inhibition of squalene synthase. This enzyme catalyzes the first committed step in cholesterol synthesis. By blocking this step, this compound is hypothesized to lead to a depletion of downstream sterol products and an accumulation of upstream precursors, such as farnesyl pyrophosphate (FPP). This disruption in the cholesterol biosynthesis pathway can trigger a cascade of cellular events, including the activation of sterol regulatory element-binding proteins (SREBPs) as a compensatory mechanism, and potentially inducing cellular stress leading to apoptosis if homeostasis cannot be restored.
Caption: Hypothesized signaling pathway of this compound in hepatocytes.
Experimental Workflow
The following workflow provides a systematic approach to characterizing the effects of this compound on hepatocytes.
Caption: Experimental workflow for studying this compound's effects.
Materials and Reagents
-
Hepatocyte cell line (e.g., HepG2) or cryopreserved primary human hepatocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (or other squalene synthase inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Caspase-3 Colorimetric Assay Kit
-
TRIzol reagent or equivalent for RNA extraction
-
Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., SREBP-2, HMGCR, SQLE, CHOP, and a housekeeping gene like GAPDH)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-SREBP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
96-well and 6-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, spectrophotometer, qPCR machine, Western blot apparatus)
Experimental Protocols
Protocol 1: Hepatocyte Cell Culture and this compound Treatment
-
Cell Culture: Culture hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For primary hepatocytes, follow the supplier's specific thawing and plating protocols, often requiring collagen-coated plates.[4]
-
Seeding: Seed hepatocytes in 96-well plates (for viability and caspase assays) or 6-well plates (for RNA/protein extraction) at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^4 cells/well for 96-well plates). Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5]
-
After the this compound treatment period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Caspase-3 Activity Assay
This protocol is based on a typical colorimetric caspase-3 assay kit.[6]
-
After treatment, lyse the cells according to the manufacturer's instructions, typically by adding a chilled lysis buffer and incubating on ice.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a new 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Protocol 4: Quantitative Real-Time PCR (RT-qPCR)
This protocol follows general RT-qPCR guidelines.[8][9][10]
-
RNA Extraction: After treatment in 6-well plates, wash the cells with PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA and use a consistent amount (e.g., 1 µg) for reverse transcription to synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target genes (SREBP-2, HMGCR, SQLE, CHOP) and the housekeeping gene (e.g., GAPDH), and the diluted cDNA template.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Protocol 5: Western Blot Analysis
This protocol is a standard Western blotting procedure.[11][12][13]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, SREBP-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Hepatocyte Viability
| This compound Concentration (µM) | Cell Viability (% of Control) at 24h | Cell Viability (% of Control) at 48h | Cell Viability (% of Control) at 72h |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |
| 1 | 98.2 ± 4.5 | 95.1 ± 5.5 | 90.3 ± 6.8 |
| 5 | 90.7 ± 6.1 | 75.4 ± 7.2 | 60.1 ± 8.3 |
| 10 | 72.3 ± 5.8 | 51.9 ± 6.4 | 35.7 ± 7.5 |
| 25 | 45.1 ± 4.9 | 28.6 ± 5.1 | 15.2 ± 4.3 |
| 50 | 20.5 ± 3.7 | 10.3 ± 2.9 | 5.8 ± 1.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Caspase-3 Activity in this compound-Treated Hepatocytes
| Treatment (48h) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.12 |
| This compound (5 µM) | 1.85 ± 0.21 |
| This compound (10 µM) | 3.52 ± 0.35 |
| This compound (25 µM) | 6.78 ± 0.59 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Relative Gene Expression in Hepatocytes Treated with this compound (10 µM) for 24h
| Gene | Fold Change in Expression (vs. Control) |
| SREBP-2 | 2.5 ± 0.3 |
| HMGCR | 2.1 ± 0.25 |
| SQLE | 1.8 ± 0.2 |
| CHOP | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation (n=3), normalized to GAPDH.
Table 4: Densitometric Analysis of Protein Expression in Hepatocytes Treated with this compound (10 µM) for 48h
| Protein | Relative Protein Level (Fold Change vs. Control) |
| Cleaved Caspase-3 | 5.8 ± 0.7 |
| Cleaved PARP | 4.5 ± 0.6 |
| Processed SREBP-2 | 2.9 ± 0.4 |
Data are presented as mean ± standard deviation (n=3), normalized to β-actin.
Conclusion
This document provides a detailed framework for investigating the effects of this compound on hepatocytes. By following these protocols, researchers can systematically evaluate its impact on cell viability, apoptosis, and key molecular pathways. The resulting data will be crucial for understanding the potential of this compound as a therapeutic agent and for identifying any potential hepatotoxicity, thereby guiding further drug development efforts.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mpbio.com [mpbio.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. origene.com [origene.com]
- 14. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Schizostatin: Application Notes and Protocols for Pharmacological Research
A Potent Squalene (B77637) Synthase Inhibitor for Cellular and Biochemical Investigations
Introduction: Schizostatin is a naturally occurring compound isolated from the mushroom Schizophyllum commune. It has been identified as a potent and competitive inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This property makes this compound a valuable tool compound for researchers in pharmacology, cell biology, and drug discovery to investigate the roles of cholesterol metabolism and isoprenoid intermediates in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in key pharmacological assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Target | System | Reference |
| IC50 | 0.84 µM | Squalene Synthase | Rat liver microsomes | [1][2] |
| Ki | 0.45 µM | Squalene Synthase | Rat liver microsomes | [1][2] |
| IC50 | 1.2 µM | Cholesterol Synthesis | Freshly isolated rat hepatocytes | [2] |
| ED50 | ~30 mg/kg | Hepatic Sterol Synthesis | Mice (in vivo) | [2] |
Mechanism of Action
This compound exerts its inhibitory effect on squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By competitively inhibiting squalene synthase with respect to FPP, this compound effectively blocks the downstream production of cholesterol and other sterols.[1][2]
The inhibition of squalene synthase by this compound is significant because it occurs downstream of the production of non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Rho, which are involved in a multitude of cellular processes.[4][5] Therefore, unlike HMG-CoA reductase inhibitors (statins), which affect the synthesis of all isoprenoids, this compound offers a more targeted approach to studying the specific roles of the cholesterol biosynthesis branch of the mevalonate (B85504) pathway.
Signaling Pathway of Squalene Synthase in Cholesterol Biosynthesis
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on squalene synthase in a cell-free system using rat liver microsomes.
Materials:
-
Rat liver microsomes (prepared from rats treated to elevate squalene synthase activity)
-
[1-³H]-farnesyl pyrophosphate (radiolabeled substrate)
-
This compound
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
40% KOH in 95% Ethanol (v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, NADPH, and various concentrations of this compound (or vehicle control) in the assay buffer.
-
Initiate the reaction by adding [1-³H]-farnesyl pyrophosphate to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the KOH/Ethanol solution.
-
Saponify the mixture at 65°C for 30 minutes to hydrolyze lipids.
-
After cooling, extract the non-saponifiable lipids (including squalene) with hexane.
-
Transfer an aliquot of the hexane layer to a scintillation vial containing scintillation fluid.
-
Determine the amount of radiolabeled squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[2]
Experimental Workflow for Squalene Synthase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on squalene synthase.
In Vitro Cholesterol Synthesis Inhibition Assay in Hepatocytes
This protocol measures the effect of this compound on de novo cholesterol synthesis in primary rat hepatocytes.
Materials:
-
Freshly isolated rat hepatocytes
-
[¹⁴C]-sodium acetate (B1210297) (radiolabeled precursor)
-
This compound
-
Cell culture medium
-
20% KOH in 95% Ethanol (v/v)
-
n-Hexane
-
Digitonin solution
-
Scintillation fluid and counter
Procedure:
-
Culture freshly isolated rat hepatocytes in a suitable medium.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration.
-
Add [¹⁴C]-sodium acetate to the culture medium and incubate to allow for its incorporation into newly synthesized sterols.
-
After incubation, harvest the cells and saponify the cell pellet with the KOH/Ethanol solution at 80°C for 2 hours.
-
Extract the non-saponifiable lipids with n-hexane.
-
Precipitate the [¹⁴C]-sterols from the hexane extract using digitonin.
-
Measure the radioactivity of the digitonin-precipitable sterols by liquid scintillation counting.
-
Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.[2]
Cell Migration/Invasion Assay (Inferred Application)
Based on the finding that squalene synthase promotes lung cancer cell invasion via the osteopontin/ERK pathway, this compound can be used as a tool to investigate this process.[6] The following is a general protocol for a transwell invasion assay.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium with and without serum
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed the cancer cells in serum-free medium containing various concentrations of this compound (or vehicle control) into the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify cell invasion.
-
Compare the invasion of this compound-treated cells to the control to determine its inhibitory effect.
Logical Relationship of Squalene Synthase Inhibition and Cell Invasion
Caption: Inferred pathway of this compound's effect on cancer cell invasion.
Broader Pharmacological Context and Future Directions
The inhibition of the mevalonate pathway has pleiotropic effects beyond cholesterol reduction. For instance, the prenylation of Rho GTPases is essential for their membrane localization and function in regulating the actin cytoskeleton, cell polarity, and migration.[7][8] While direct studies on this compound's effect on Rho GTPases are not yet available, its ability to modulate the availability of FPP suggests it could be a useful tool to study these processes. Researchers could investigate the effects of this compound on RhoA, Rac1, and Cdc42 activation and downstream signaling.
Furthermore, the role of cholesterol in the formation of lipid rafts, which are signaling hubs for various receptors, makes this compound a potential tool to study lipid raft-dependent signaling pathways in cancer and other diseases.[3][6]
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPases, statins, and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 8. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Schizostatin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Schizostatin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its chemical structure, a diterpenoid with a trans-dicarboxylic acid moiety, contributes to its poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.[1][4]
Q2: In which solvents is this compound known to be soluble or insoluble?
A2: this compound has been reported to be soluble in organic solvents such as methanol, ethanol, ethyl acetate, and chloroform.[1] It is also soluble in alkaline water but is insoluble in neutral water and n-hexane.[1]
Q3: What are the common reasons for this compound precipitating in my aqueous experimental setup?
A3: Precipitation of hydrophobic compounds like this compound in aqueous media, such as cell culture medium or buffers, is a common issue.[5] The primary reasons include:
-
High Final Concentration: The final concentration of this compound in the aqueous solution exceeds its solubility limit.[5]
-
Rapid Solvent Exchange: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous media can cause the compound to "crash out" as the solvent environment changes too quickly.[5]
-
Low Temperature: The temperature of the aqueous medium can affect solubility, with lower temperatures generally decreasing solubility.[5][6]
-
pH of the Medium: The solubility of this compound is pH-dependent, with better solubility in alkaline conditions.[1] Standard physiological pH (around 7.4) may not be optimal for maintaining its solubility.
-
Interactions with Media Components: Components of complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5][6]
Q4: Can I use DMSO to dissolve this compound for my cell culture experiments? What are the recommended concentrations?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for cell culture experiments.[7][8] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer or Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the aqueous solution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its maximum solubility in the aqueous medium. | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test (see Experimental Protocols). Lower the final working concentration if necessary. |
| "Crashing Out" due to Rapid Dilution | The abrupt change in solvent polarity when adding a concentrated organic stock to the aqueous medium causes the compound to precipitate.[5] | Perform a serial dilution. First, create an intermediate dilution of the stock solution in the pre-warmed aqueous medium before preparing the final concentration. Add the stock solution dropwise while gently vortexing the medium.[5] |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including likely this compound, decreases at lower temperatures.[5] | Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when preparing your final dilutions.[5] |
Issue 2: Delayed Precipitation of this compound in Aqueous Solution
Symptoms: The solution is initially clear after adding this compound, but a precipitate forms after a period of incubation (hours to days).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration may be in a supersaturated but temporarily stable state, leading to eventual precipitation. | Consider using formulation strategies like cyclodextrins or lipid-based systems to enhance and maintain solubility over time.[9][10] For immediate use, prepare fresh solutions just before the experiment. |
| pH Shift in Culture Media | The metabolic activity of cells can alter the pH of the culture medium over time, potentially decreasing the solubility of this compound. | Monitor the pH of your culture. If a significant pH shift is observed, consider using a more strongly buffered medium or replenishing the medium more frequently. |
| Interaction with Media Components | This compound may slowly interact with salts, proteins, or other components in the medium, forming insoluble complexes.[5] | If possible, test the solubility and stability of this compound in different basal media formulations to identify a more compatible option. |
Data Presentation
Qualitative and Estimated Quantitative Solubility of this compound
Due to the limited publicly available quantitative data, the following table provides a summary of known qualitative solubility and estimated quantitative values based on structurally similar compounds. Researchers should experimentally determine the solubility in their specific systems.
| Solvent/Solution | Solubility | Estimated Quantitative Solubility | Notes |
| Water (neutral pH) | Insoluble[1] | < 0.1 mg/mL | Not recommended as a primary solvent. |
| Alkaline Water | Soluble[1] | - | pH adjustment can be a viable strategy. |
| n-Hexane | Insoluble[1] | - | Avoid for solubilization. |
| Methanol | Soluble[1] | ~2 mg/mL | A potential solvent for stock solutions. |
| Ethanol | Soluble[1] | - | A potential solvent for stock solutions. |
| Ethyl Acetate | Soluble[1] | - | More suitable for extraction than for experimental dilutions. |
| Chloroform | Soluble[1] | - | Primarily for analytical purposes. |
| DMSO | Soluble | > 10 mg/mL | A common choice for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 334.46 g/mol ). For 1 mL of a 10 mM stock, you will need 3.34 mg.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer or cell culture medium of interest
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your aqueous medium to each well (e.g., 198 µL).
-
Add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., 2 µL to achieve a 1:100 dilution and a final DMSO concentration of 1%). Include a DMSO-only control.
-
Mix the contents of the wells gently.
-
Visually inspect the plate for any signs of precipitation immediately and after incubation at the experimental temperature for various time points (e.g., 1, 4, and 24 hours).
-
For a quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the control indicates precipitation.[5]
-
The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under these conditions.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits squalene synthase in the cholesterol pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
Troubleshooting inconsistent results in Schizostatin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schizostatin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme squalene (B77637) synthase.[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[3][4][5] this compound acts as a competitive inhibitor with respect to the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1]
Q2: What are the expected IC₅₀ values for this compound?
The inhibitory potency of this compound can vary depending on the experimental system. Reported IC₅₀ values are summarized in the table below.
| Experimental System | IC₅₀ Value (µM) | Reference |
| Rat Liver Microsomal Squalene Synthase | 0.84 | [1] |
| Cholesterol Synthesis in Rat Hepatocytes | 1.2 |
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] Studies on the stability of compounds in DMSO suggest that storage at -20°C or -80°C in small, single-use aliquots is preferable to minimize freeze-thaw cycles.[7][8] While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions for each experiment from a frozen stock.[6] The presence of water in DMSO can sometimes lead to compound degradation over time.[7]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC₅₀ value or low inhibition.
Q: My this compound experiment is showing weaker than expected inhibition of squalene synthase. What are the possible causes?
Several factors could contribute to this issue. Here is a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Low Inhibition
Caption: Troubleshooting inconsistent this compound inhibition.
-
This compound Integrity:
-
Preparation: Always prepare fresh dilutions from a concentrated stock solution. Avoid using old or repeatedly freeze-thawed solutions.
-
Storage: Ensure that your this compound stock is stored at -20°C or below in a tightly sealed, light-protected vial.
-
Solubility: this compound is a lipophilic molecule. Ensure it is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider a brief sonication of the stock solution.
-
-
Enzyme Source and Activity:
-
Microsomal Quality: The activity of squalene synthase is highly dependent on the quality of the microsomal preparation.[9] Use freshly prepared microsomes or ensure that frozen stocks have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. The quality of microsomes can be affected by the health and diet of the source animals.
-
Enzyme Concentration: Use an appropriate concentration of microsomal protein in your assay. Too little enzyme will result in a low signal, while too much can deplete the substrate too quickly.
-
-
Assay Conditions:
-
Buffer Composition: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Ensure the buffer components are at the correct concentrations and the pH is verified. The presence of certain ions or chelating agents can inhibit enzyme function.
-
Temperature: Squalene synthase assays are typically performed at 37°C.[10] Ensure your incubator or water bath is accurately calibrated.
-
Cofactors: The squalene synthase reaction requires NADPH.[11] Ensure that the NADPH solution is fresh and has been stored correctly, as it can degrade over time.
-
Issue 2: High variability between replicate wells.
Q: I am observing significant variability between my replicate wells in the this compound inhibition assay. What could be the cause?
High variability can stem from several sources, often related to technical execution.
-
Pipetting Accuracy: Ensure that your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when handling small volumes.
-
Mixing: Inadequate mixing of reagents in the assay wells can lead to localized differences in concentrations. Gently mix the contents of each well after adding each reagent.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the reagents and affect the reaction rate. To mitigate this, consider not using the outermost wells for critical samples or ensure the plate is well-sealed during incubation.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any signs of precipitation. If this is suspected, you may need to adjust the final DMSO concentration in the assay or test a lower concentration range of the inhibitor.
Experimental Protocols
Protocol 1: Microsomal Squalene Synthase Activity Assay
This protocol is adapted from established methods for measuring squalene synthase activity in rat liver microsomes.
-
Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.[10]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.4), MgCl₂, NaF, and NADPH.[11]
-
Add the desired concentration of this compound (dissolved in DMSO) or vehicle control to the reaction mixture.
-
Pre-incubate the mixture with the microsomal preparation for a short period at 37°C.
-
Initiate the reaction by adding the substrate, radiolabeled farnesyl pyrophosphate (e.g., [¹⁴C]FPP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Saponify the mixture to hydrolyze any esterified lipids.
-
Extract the non-saponifiable lipids (containing the newly synthesized [¹⁴C]squalene) with an organic solvent (e.g., hexane).
-
Quantify the amount of [¹⁴C]squalene using liquid scintillation counting.
-
Protocol 2: Cell-Based Cholesterol Synthesis Assay
This protocol measures the de novo synthesis of cholesterol in cultured cells using a radiolabeled precursor.
-
Cell Culture:
-
Plate cells (e.g., HepG2) in a suitable culture medium and allow them to adhere and grow to a desired confluency.
-
-
Treatment with this compound:
-
Replace the culture medium with a fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for a sufficient period to allow for the inhibition of cholesterol synthesis (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Add a radiolabeled cholesterol precursor, such as [¹⁴C]acetate, to the culture medium.
-
Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).[12]
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled cholesterol band using autoradiography or a phosphorimager.
-
Signaling Pathways and Logical Relationships
Cholesterol Biosynthesis Pathway and this compound's Point of Action
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by this compound.
Caption: this compound inhibits squalene synthase.
Downstream Consequences of Squalene Synthase Inhibition
Inhibition of squalene synthase by this compound leads to a series of downstream cellular responses, primarily aimed at restoring cholesterol homeostasis.
Caption: Downstream effects of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Schizostatin Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Schizostatin for in vivo studies. Given that publicly available data on this compound is limited, this guide combines known information with general principles of in vivo experimental design for novel enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally derived compound isolated from the mushroom Schizophyllum commune.[1][2] It functions as an inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, this compound prevents the conversion of farnesyl pyrophosphate to squalene, thereby inhibiting the de novo synthesis of cholesterol.[2]
Q2: What is the known in vivo efficacy of this compound?
Early studies have shown that this compound can inhibit hepatic sterol synthesis in mice. When administered orally, it demonstrated a dose-dependent effect with an ED50 of approximately 30 mg/kg.[2]
Q3: What are the potential off-target effects of this compound?
While this compound is described as a selective inhibitor of squalene synthase, its Z-isomer has been observed to inhibit farnesyl protein transferase (FPTase) to some extent.[2] The E-isomer (this compound) showed no significant inhibition of FPTase at concentrations up to 300 µM in one study.[2] Researchers should consider screening for potential effects on other pathways involving farnesyl pyrophosphate.
Q4: How should I prepare this compound for in vivo administration?
The original studies do not provide detailed information on the vehicle used for in vivo oral administration. For a novel compound like this compound, which is a fatty acid derivative, common vehicles for oral gavage could include corn oil, carboxymethylcellulose (CMC), or a solution with a small percentage of a surfactant like Tween 80. It is crucial to perform vehicle toxicity and solubility tests before initiating the main study.
Known In Vivo Data for this compound
The following table summarizes the key quantitative data from published in vivo studies on this compound.
| Parameter | Value | Species | Administration Route | Effect | Reference |
| ED50 | ~30 mg/kg | Mice | Oral | Inhibition of hepatic sterol synthesis | [2] |
Experimental Protocols
As specific, detailed protocols for in vivo studies with this compound are not widely published, a general protocol for a dose-range finding study is provided below. This should be adapted based on the specific research question and animal model.
Objective: To determine the effective and tolerated dose range of this compound for a specific in vivo model.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% CMC in sterile water)
-
Experimental animals (e.g., C57BL/6 mice)
-
Dosing equipment (e.g., oral gavage needles)
-
Equipment for monitoring animal health and collecting samples
Methodology:
-
Vehicle and Formulation Preparation:
-
Test the solubility of this compound in various non-toxic vehicles.
-
Prepare a stock solution of this compound in the chosen vehicle. Ensure homogeneity (e.g., through sonication or vortexing).
-
Prepare serial dilutions to achieve the desired concentrations for different dose groups.
-
-
Animal Acclimatization and Grouping:
-
Allow animals to acclimatize to the facility for at least one week.
-
Randomly assign animals to different dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg) with a sufficient number of animals per group (n=5-8).
-
-
Dosing:
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage).
-
The volume of administration should be based on the animal's body weight.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and food/water intake.
-
At predetermined time points, collect relevant samples (e.g., blood for pharmacokinetic analysis, tissues for pharmacodynamic analysis).
-
-
Endpoint Analysis:
-
Analyze the collected samples to measure the desired biological effect (e.g., cholesterol levels in the liver or plasma).
-
Perform histopathological analysis of key organs if toxicity is suspected.
-
-
Data Analysis:
-
Analyze the data to determine the dose-response relationship and identify the optimal dose that provides the desired efficacy with minimal toxicity.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observed efficacy | Inadequate Dose: The doses tested may be too low. | Perform a dose-escalation study with higher doses. |
| Poor Bioavailability: The compound may not be well absorbed. | Consider alternative administration routes (e.g., intraperitoneal injection) or formulation strategies to improve solubility and absorption. | |
| Rapid Metabolism/Clearance: The compound may be cleared too quickly from the body. | Conduct a pharmacokinetic study to determine the half-life of this compound in your model. This may require more frequent dosing. | |
| Unexpected Toxicity | Off-Target Effects: The compound may be interacting with other biological targets. | Perform a broader screening for off-target effects. Reduce the dose or consider a different dosing schedule. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the vehicle itself. | |
| Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound. | Consult literature for species differences in the target pathway or consider using a different animal model. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure proper training on dosing techniques and accurate calculation of doses based on individual animal weights. |
| Biological Variability: Natural variation within the animal population. | Increase the number of animals per group to improve statistical power. | |
| Formulation Issues: The compound is not fully dissolved or suspended in the vehicle. | Improve the formulation by using different vehicles, co-solvents, or particle size reduction techniques. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Experimental Workflow
Caption: General workflow for optimizing this compound dosage in in vivo studies.
References
Identifying and mitigating off-target effects of Schizostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schizostatin. The following information will help in identifying and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate.[1][2]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound like this compound interacts with and modulates the activity of proteins other than its intended target, squalene synthase.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translational efficacy in clinical settings. Therefore, identifying and mitigating off-target effects is crucial for obtaining reliable data and for the successful development of therapeutics.
Q3: I'm observing a phenotype in my experiment that doesn't seem to be related to cholesterol biosynthesis. Could this be an off-target effect of this compound?
A3: It is possible. Unexplained phenotypes are a common indicator of potential off-target effects. To investigate this, a multi-step approach is recommended, combining computational prediction with experimental validation. It is important to rule out that the observed effect is not an indirect consequence of inhibiting the on-target pathway before proceeding with extensive off-target screening.
Q4: What are some initial steps I can take to minimize potential off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.[5]
-
Utilize a structurally unrelated squalene synthase inhibitor: If another inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Employ genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of squalene synthase.[4] If the phenotype persists in the absence of the target protein after this compound treatment, it is likely an off-target effect.
Troubleshooting Guides
Issue: Unexpected cell toxicity or altered cell morphology at concentrations effective for squalene synthase inhibition.
Troubleshooting Steps:
-
Confirm On-Target IC50: First, confirm the IC50 of this compound for squalene synthase inhibition in your specific cell line or experimental system. This value may differ from published data.
-
Dose-Response Curve for Toxicity: Generate a dose-response curve to determine the concentration at which toxicity occurs and compare it to the on-target IC50.
-
Off-Target Profiling: If toxicity is observed at or near the on-target effective concentration, consider broader off-target profiling.
Issue: Discrepancy between in vitro and in vivo results.
Troubleshooting Steps:
-
Metabolite Profiling: The discrepancy could be due to metabolites of this compound having different activity profiles.[6] Perform in vitro and in vivo metabolite profiling to identify major metabolites.
-
Assess Off-Target Activity of Metabolites: If significant metabolites are identified, synthesize or isolate them and test their on-target and potential off-target activities.
-
Physicochemical Properties: Evaluate the physicochemical properties of this compound, such as solubility and cell permeability, which can influence its behavior in different experimental systems.[6]
Quantitative Data
Table 1: On-Target Activity of this compound
| Parameter | Value | Species | System | Reference |
| IC50 | 0.84 µM | Rat | Liver Microsomal Squalene Synthase | [1][2] |
| Ki | 0.45 µM | Rat | Liver Microsomal Squalene Synthase | [1][2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to squalene synthase in a cellular context.[4]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble squalene synthase at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of squalene synthase in the presence of this compound indicates direct target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase screening service or perform an in-house kinase assay panel. This typically involves incubating a range of this compound concentrations with a panel of purified kinases and measuring the inhibition of their activity.
-
Data Analysis: The results will be presented as the percent inhibition of each kinase at a given concentration. For significant hits, an IC50 value should be determined.
Visualizations
Caption: On-target action of this compound in the cholesterol biosynthesis pathway.
Caption: A general workflow for identifying and mitigating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Ensuring the Long-Term Stability of Schizostatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of Schizostatin during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound is a potent and selective inhibitor of squalene (B77637) synthase, isolated from the mushroom Schizophyllum commune.[1][2] Structurally, it is a diterpenoid characterized by a trans-dicarboxylic acid moiety.[1] Its diterpenoid backbone, containing carbon-carbon double bonds, and the two carboxylic acid functional groups are the primary sites susceptible to degradation.
Q2: What are the primary degradation pathways for this compound likely to be?
A2: While specific degradation pathways for this compound have not been extensively published, based on its diterpenoid and dicarboxylic acid structure, the most probable degradation routes are:
-
Oxidation: The double bonds within the terpene structure are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of epoxides, hydroperoxides, alcohols, and ketones.
-
Hydrolysis: Although less common for the hydrocarbon backbone, ester linkages, if present as impurities from the isolation process, could be susceptible to hydrolysis. The dicarboxylic acid functionality itself is generally stable to hydrolysis.
-
Thermal Degradation: High temperatures can lead to a variety of degradation reactions, including dehydrogenation, cleavage of carbon-carbon bonds, and rearrangements.[3]
-
Photodegradation: Exposure to UV or fluorescent light can induce photo-oxidation and other degradation reactions.[3]
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: Store at or below -20°C. For highly sensitive materials, storage at -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Container: Use tightly sealed, high-quality glass vials. For highly sensitive compounds, vials with a functional SiO2 coating can prevent leaching and surface interactions.
Q4: How should I handle this compound solutions to minimize degradation?
A4: this compound solutions are more prone to degradation than the solid material.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate certain degradation pathways.
-
Storage: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Light and Air: Protect solutions from light and air exposure during handling and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in stock solutions or during the experiment. | 1. Prepare fresh stock solutions from solid material for each experiment. 2. Perform a quick purity check of the stock solution using HPLC before use. 3. Minimize the exposure of the compound to light and elevated temperatures during the experimental procedure. |
| Appearance of new peaks in HPLC chromatograms over time. | Formation of degradation products. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to air, light, improper temperature). 3. Implement stricter storage conditions (e.g., storage under inert gas, lower temperature). |
| Change in physical appearance of solid this compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Do not use the material if a significant change in appearance is observed. 2. Store the compound in a desiccator, especially if working in a humid environment. 3. Ensure the storage container is properly sealed. |
Predicted Degradation Pathway of this compound
Based on the chemistry of similar diterpenoid structures, a likely degradation pathway for this compound involves oxidation of the double bonds.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the isolation and purification of Schizostatin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and purification of Schizostatin. This compound, a potent inhibitor of squalene (B77637) synthase, is a diterpenoid with a trans-dicarboxylic acid moiety, originally isolated from the mushroom Schizophyllum commune.[1][2] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
This compound is a natural product isolated from the culture broth of the mushroom Schizophyllum commune.[1][3]
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate.[3]
Q3: What are the main challenges in purifying this compound?
Being a dicarboxylic acid, this compound's solubility and chromatographic behavior can be pH-dependent.[4][5][6][7] Like many natural products, challenges include achieving high purity, optimizing yield, and preventing degradation during the multi-step purification process.
Q4: What are the general steps for this compound isolation and purification?
The general workflow involves:
-
Fermentation of Schizophyllum commune.
-
Extraction of the active compound from the culture broth.
-
A series of chromatographic purification steps to isolate this compound.
Experimental Protocols
The following protocols are based on the original isolation procedure and general biochemical techniques.
Protocol 1: Extraction of Crude this compound
-
Fermentation Broth Preparation : Culture Schizophyllum commune in a suitable nutrient medium to produce this compound.
-
Initial Extraction :
-
Combine the culture broth (e.g., 9.5 liters of active fraction) and concentrate it under vacuum.
-
Extract the concentrated broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc) (e.g., 15 liters).
-
Separate the organic layer.
-
-
Washing and Drying :
-
Wash the combined organic layer with a saturated sodium chloride (NaCl) solution.
-
Dehydrate the organic layer using anhydrous sodium sulfate (B86663) (Na2SO4).
-
-
Concentration : Concentrate the dried organic layer in vacuo to yield the crude this compound extract. A yield of approximately 9.5 g of crude this compound was reported from a 9.5-liter active fraction in the original study.[8]
Protocol 2: Chromatographic Purification of this compound
Note: The specific details of the chromatography columns and mobile phases were not fully available in the reviewed literature. The following is a general protocol for the purification of an acidic diterpenoid like this compound using reverse-phase HPLC.
-
Column Selection : A C18 reverse-phase HPLC column is a suitable starting point.
-
Mobile Phase Preparation :
-
Solvent A : Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to suppress the ionization of the dicarboxylic acid groups, which helps in achieving sharper peaks.
-
Solvent B : Acetonitrile or methanol (B129727) with the same acidic modifier.
-
-
Sample Preparation : Dissolve the crude this compound extract in the initial mobile phase composition.
-
Gradient Elution :
-
Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration of Solvent B over time to elute compounds of increasing hydrophobicity.
-
A typical gradient might run from 10% to 90% Solvent B over 30-40 minutes.
-
-
Detection : Monitor the elution profile using a UV detector, for example at 210 nm.
-
Fraction Collection : Collect the fractions corresponding to the major peaks.
-
Re-injection and Purity Analysis : Reinject the collected fractions into the HPLC system to assess purity and further purify if necessary by repeating the chromatographic step.
Data Presentation
Due to the limited availability of detailed experimental data in the public domain, a comprehensive quantitative table cannot be fully constructed. The following table provides a template for researchers to populate with their own experimental results, with an example data point from the original literature.
| Purification Step | Starting Material | Volume/Mass In | Eluent/Solvent System | Volume/Mass Out | Yield (%) | Purity (%) |
| Solvent Extraction | Concentrated Culture Broth | 9.5 L | Ethyl Acetate | 9.5 g (crude) | - | - |
| Column Chromatography 1 | Crude Extract | User input | User input | User input | User input | User input |
| Column Chromatography 2 | Semi-pure Fraction | User input | User input | User input | User input | User input |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure sufficient volume of extraction solvent is used. - Perform multiple extractions (e.g., 3x) and pool the organic layers. - Check the pH of the aqueous phase; adjusting it to be more acidic may improve the extraction of acidic compounds like this compound into the organic solvent. |
| Degradation of this compound | - Minimize the time the extract is kept at room temperature. - Store extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Emulsion Formation | - Add a saturated NaCl solution to help break the emulsion. - Centrifuge the mixture to separate the layers. |
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Analyte Ionization | - this compound's dicarboxylic acid groups can be ionized, leading to peak tailing. - Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the carboxyl groups are protonated. |
| Column Overload | - Reduce the amount of sample injected onto the column. |
| Secondary Interactions with Column | - Use a high-purity, well-end-capped HPLC column to minimize interactions with residual silanol (B1196071) groups. |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion. |
Issue 3: Inconsistent Retention Times in HPLC
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Changes | - Prepare fresh mobile phase daily. - Ensure proper mixing and degassing of the mobile phase. |
| Column Temperature Fluctuations | - Use a column oven to maintain a constant temperature. |
| Column Equilibration | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Site of Action
Caption: Inhibition of Squalene Synthase by this compound.
General Workflow for this compound Purification
Caption: this compound Isolation and Purification Workflow.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Novel Squalene Synthase Inhibitor Produced by the Mushroom, Schizophyllum commune (1996) | Hiroshi Kogen | 23 Citations [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. tutorsglobe.com [tutorsglobe.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Managing Potential Cytotoxicity of Schizostatin in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of Schizostatin in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound even at low concentrations. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound sample, as impurities from the extraction and purification process can contribute to toxicity. It is also crucial to ensure the accuracy of your stock solution concentration. We recommend performing a dose-response experiment across a wide concentration range to determine the precise IC50 value in your specific cell line. Additionally, consider the confluency of your cells; sub-confluent cultures can be more sensitive to cytotoxic compounds.
Q2: How can we distinguish between this compound-induced apoptosis and necrosis in our cell line?
A2: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cell death. We recommend employing assays that can differentiate between these two processes. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[1][2] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, while PI only enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[1][2] Caspase activity assays can also provide evidence for apoptosis.[3][4]
Q3: What are the recommended positive and negative controls for cytotoxicity assays involving this compound?
A3: Appropriate controls are essential for valid experimental results.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used to dissolve this compound. This accounts for any solvent-induced cytotoxicity.[5]
-
Positive Control: A well-characterized cytotoxic agent known to induce cell death in your specific cell line. For example, Staurosporine is a potent inducer of apoptosis, while a high concentration of Triton X-100 can be used to induce necrosis (maximum cell death).
-
Untreated Control: Cells cultured in medium alone to represent baseline viability.
Q4: Can the duration of this compound exposure influence the observed cytotoxicity?
A4: Yes, the cytotoxic effects of this compound are often time-dependent. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your experimental objectives.[6] Shorter incubation times may reveal cytostatic effects, while longer exposures are more likely to result in cytotoxicity.
Troubleshooting Guides
Problem: High Variability in Cytotoxicity Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[7] |
Problem: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| High Background Fluorescence | Use phenol (B47542) red-free media during the assay, as phenol red can contribute to background fluorescence.[8] Include a "no-cell" control to measure the background fluorescence of the media and reagents.[8] |
| Photobleaching | Minimize the exposure of fluorescently labeled cells to light. Acquire images promptly after staining. |
| Suboptimal Dye Concentration | Titrate the concentration of the fluorescent dye to determine the optimal concentration that provides a robust signal without causing cellular toxicity.[8] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| HeLa | Cervical Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 18.5 |
| Saos-2 | Osteosarcoma | 48 | 32.1 |
Table 2: Hypothetical Results of Annexin V/PI Staining in A549 Cells after 48h Treatment with this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.3 | 2.1 | 2.6 |
| This compound (10 µM) | 68.2 | 15.4 | 16.4 |
| This compound (20 µM) | 45.1 | 30.7 | 24.2 |
| This compound (40 µM) | 20.5 | 45.3 | 34.2 |
Visualizations
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 3. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Schizostatin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Schizostatin. The information is based on established synthetic routes and aims to assist researchers in optimizing reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the key bond construction in the total synthesis of this compound?
A1: The crucial step in the total synthesis of this compound, as reported in seminal literature, is the highly regio- and stereoselective coupling of an allylic bromide with an organobarium reagent. This reaction establishes the critical carbon-carbon bond that connects the two main fragments of the molecule.[1][2]
Q2: What are the main challenges in the synthesis of the this compound core?
A2: The primary challenges in constructing the this compound core lie in the stereocontrolled formation of the densely functionalized spirocyclic system and the subsequent stereoselective introduction of the side chain. Maintaining the integrity of existing stereocenters while creating new ones requires careful selection of reagents and reaction conditions.
Q3: Are there alternative methods for the key coupling reaction?
A3: While the originally reported synthesis utilizes an organobarium reagent, researchers can explore other organometallic coupling partners. Organocuprates, for instance, have been used for the synthesis of the Z-isomer of this compound and are known for their utility in conjugate addition and coupling reactions.[1][2] The choice of the organometallic reagent can significantly impact the stereoselectivity and yield of the coupling reaction.
Troubleshooting Guide
This guide addresses potential issues that may arise during key stages of the this compound synthesis.
Problem 1: Low Yield in the Allylic Bromide Coupling Reaction
| Potential Cause | Troubleshooting Suggestion |
| Inactive Organobarium Reagent | The preparation of the organobarium reagent is critical. Ensure the starting barium salt is of high purity and the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Traces of moisture or oxygen can quench the organometallic species, leading to significantly lower yields. |
| Poor Quality Allylic Bromide | The allylic bromide precursor should be freshly prepared and purified immediately before use. Allylic bromides can be prone to decomposition or isomerization upon storage. Verify the purity by ¹H NMR and/or TLC analysis. |
| Suboptimal Reaction Temperature | The temperature for the formation and coupling of the organobarium reagent is crucial. A low temperature (typically -78 °C) is often required to maintain the stability of the organometallic species and to control selectivity. Carefully monitor and control the internal reaction temperature throughout the addition and reaction time. |
| Incorrect Stoichiometry | The stoichiometry of the organobarium reagent relative to the allylic bromide is a key parameter. An excess of the organometallic reagent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. It is advisable to titrate a small aliquot of the organometallic reagent to determine its exact concentration before use. |
Problem 2: Poor Stereoselectivity in the Coupling Reaction
| Potential Cause | Troubleshooting Suggestion |
| Solvent Effects | The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting the stereochemical outcome of the reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. Consider screening other ethereal solvents or co-solvents to optimize the diastereoselectivity. |
| Presence of Impurities | Impurities in the starting materials or solvents can interfere with the desired reaction pathway. Ensure all reagents and solvents are of high purity and appropriately dried. |
| Temperature Fluctuations | Inconsistent reaction temperatures can lead to a loss of stereocontrol. Utilize a reliable cooling bath and ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
Problem 3: Difficulties in the Formation of the Spirocyclic Core
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | The formation of the spirocenter can be sterically demanding. The choice of protecting groups on nearby functionalities can significantly impact the ease of cyclization. Consider using smaller protecting groups if steric hindrance is suspected to be an issue. |
| Incorrect Ring-Closing Strategy | The strategy for the spirocyclization is critical. This could involve an intramolecular aldol (B89426) reaction, a Michael addition, or other cyclization methods. The choice of base or acid catalyst and the reaction conditions must be carefully optimized for the specific substrate. |
| Epimerization | Basic or acidic conditions used during cyclization or workup can lead to epimerization of existing stereocenters. It is important to carefully control the pH and temperature during these steps. Consider using buffered solutions for workup. |
Experimental Protocols
Detailed experimental protocols are best sourced from the primary literature describing the total synthesis of this compound. The seminal work in this area was published in "The Journal of Antibiotics" (1996, volume 49, issue 7, pages 624-630).[1][2] Researchers should refer to this publication for specific experimental procedures, characterization data, and a comprehensive understanding of the synthetic route.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a complex natural product like this compound, highlighting the key stages that require careful optimization.
Caption: Generalized workflow for this compound synthesis.
References
How to prevent degradation of Schizostatin during experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Schizostatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and consistency of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring diterpenoid with a trans-dicarboxylic acid moiety, first isolated from the mushroom Schizophyllum commune.[1][2][3][4] It is a potent and selective inhibitor of the enzyme squalene (B77637) synthase.[2][4] The inhibition is competitive with respect to the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[2][4] By blocking squalene synthase, this compound prevents the conversion of FPP to squalene, a critical step in the cholesterol biosynthesis pathway.
Q2: What are the basic physico-chemical properties of this compound?
Based on initial characterization studies, this compound exhibits the following solubility properties:[2]
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Chloroform | Soluble |
| Alkaline Water | Soluble |
| Water | Insoluble |
| n-Hexane | Insoluble |
Q3: How should I prepare this compound solutions for my experiments?
Due to its insolubility in neutral aqueous solutions, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[2] This stock solution can then be diluted into your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect enzyme activity and cell viability. It is advisable to run a solvent tolerance control experiment.
Q4: What are the optimal storage conditions for this compound?
-
Solid Form: Store at -20°C or lower, protected from light.
-
Stock Solutions: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of squalene synthase.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid prolonged exposure of solutions to light and elevated temperatures. |
| Precipitation of this compound in Assay Buffer | Visually inspect the diluted this compound solution for any cloudiness or precipitate. If precipitation is suspected, consider lowering the final concentration or slightly increasing the percentage of co-solvent (ensure solvent tolerance of the enzyme is not exceeded). The dicarboxylic acid nature of this compound suggests its solubility is pH-dependent; it is more soluble in alkaline water.[2] However, ensure the assay buffer pH is optimal for enzyme activity. |
| High Substrate (FPP) Concentration | As this compound is a competitive inhibitor, high concentrations of the substrate, farnesyl pyrophosphate (FPP), can overcome its inhibitory effect.[2][4][5][6] Review your assay design to ensure the FPP concentration is appropriate for observing competitive inhibition. |
| Inactive Enzyme | Verify the activity of your squalene synthase preparation with a positive control inhibitor or by confirming the conversion of FPP to squalene in the absence of any inhibitor. |
Issue 2: Variability in IC50 values across different experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes. Prepare a fresh dilution series for each experiment. |
| Solvent Effects | Maintain a consistent final concentration of the organic solvent (e.g., DMSO) in all wells, including controls. |
| Assay Conditions Fluctuation | Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Degradation During Experiment | For long-duration experiments, consider the stability of this compound under your specific assay conditions. If degradation is suspected, shorter-duration assays may be necessary. |
Experimental Protocols
Protocol 1: Squalene Synthase Activity Assay (Fluorescence-based)
This protocol is based on the principle that the synthesis of squalene from farnesyl pyrophosphate (FPP) by squalene synthase is dependent on the cofactor NADPH.[7][8][9][10] The activity of the enzyme can be monitored by measuring the decrease in NADPH fluorescence over time.[7]
Materials:
-
Purified squalene synthase
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the desired concentrations of this compound (or DMSO as a vehicle control).
-
Add a constant amount of squalene synthase to each well and incubate for a short period (e.g., 10-15 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and NADPH.
-
Immediately begin monitoring the decrease in fluorescence at 460 nm over time.
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. The percentage of inhibition is calculated by comparing the rates of reaction in the presence of this compound to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of Squalene Synthase by this compound in the cholesterol biosynthesis pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for determining the inhibitory activity of this compound on squalene synthase.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under harsh experimental conditions.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 8. Yeast squalene synthase. A mechanism for addition of substrates and activation by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant squalene synthase. Synthesis of non-head-to-tail isoprenoids in the absence of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Potency of Synthetic Schizostatin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic Schizostatin's inhibitory activity against its natural counterpart and other key squalene (B77637) synthase inhibitors. Detailed experimental protocols and pathway visualizations are included to support research and development efforts in cholesterol biosynthesis inhibition.
This compound, a fungal metabolite originally isolated from the mushroom Schizophyllum commune, has been identified as a potent and selective inhibitor of squalene synthase.[1][2] This enzyme catalyzes a critical branching point in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering therapeutics.[1][2] The successful total synthesis of this compound has paved the way for its broader investigation and potential therapeutic application.[3] This guide focuses on the validation of the inhibitory activity of synthetic this compound, comparing its performance with natural this compound and other well-characterized squalene synthase inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of synthetic this compound is expected to be comparable to its natural counterpart, which demonstrates significant activity against squalene synthase. A comparison with other known inhibitors highlights its standing as a potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Organism/Source |
| Natural this compound | Squalene Synthase | 0.84[1][2] | 0.45[1] | Rat Liver Microsomes |
| Synthetic this compound | Squalene Synthase | Data not explicitly found in searches, but expected to be similar to natural this compound. | - | - |
| This compound (Z-isomer) | Squalene Synthase | Less potent than the natural E-isomer[2] | - | Rat Liver Microsomes |
| Zaragozic Acid A (Squalestatin S1) | Squalene Synthase | Potent inhibitor | - | Fungal |
| Lapaquistat (TAK-475) | Squalene Synthase | Potent inhibitor | - | Synthetic |
Experimental Protocols
To validate the inhibitory activity of synthetic this compound, a series of well-established experimental protocols can be employed. These include in vitro enzyme inhibition assays, cell-based cholesterol biosynthesis assays, and cytotoxicity assays.
In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)
This assay directly measures the enzymatic activity of squalene synthase and its inhibition by test compounds.[2][4]
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[1-14C]farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with MgCl2 and KF)
-
Synthetic this compound and other test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and rat liver microsomes.
-
Add varying concentrations of synthetic this compound or other inhibitors to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [1-14C]farnesyl pyrophosphate.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipid-soluble products (including [14C]squalene) using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the extracted products using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Cholesterol Biosynthesis Assay
This assay assesses the ability of the inhibitor to block cholesterol synthesis in a cellular context.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[14C]acetate
-
Synthetic this compound and other test compounds
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of synthetic this compound or other inhibitors for a predetermined time (e.g., 24 hours).
-
Add [14C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [14C]acetate.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]cholesterol in the corresponding TLC spot using a scintillation counter.
-
Determine the effect of the inhibitors on cholesterol synthesis and calculate the EC50 value.
Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibition of cholesterol synthesis is not due to general cellular toxicity.
Materials:
-
Human cell line (e.g., HepG2 or another relevant cell line)
-
Cell culture medium and supplements
-
Synthetic this compound and other test compounds
-
MTT or other viability reagents (e.g., resazurin)
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of synthetic this compound or other test compounds.
-
Incubate for a period that corresponds to the duration of the cell-based cholesterol biosynthesis assay (e.g., 24-48 hours).
-
Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value.
Visualizing the Mechanism and Workflow
To better understand the context and process of validating synthetic this compound, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow.
Caption: Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Validating Synthetic this compound's Inhibitory Activity.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Schizostatin and Zaragozic Acid as Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Squalene (B77637) synthase is a critical enzyme in the cholesterol biosynthesis pathway, representing a key target for the development of cholesterol-lowering therapeutics.[1][2] Its inhibition offers a mechanism to reduce cholesterol production distinct from statins. This guide provides a detailed comparison of two potent, naturally derived squalene synthase inhibitors: Schizostatin and the Zaragozic acids.
Performance Comparison
This compound and Zaragozic acids both demonstrate potent inhibition of squalene synthase. However, the available data, originating from different studies, indicates that the Zaragozic acids exhibit significantly higher potency, with inhibitory constants in the picomolar range, compared to this compound's micromolar to sub-micromolar activity. It is important to note that a direct comparison of inhibitory activity under identical experimental conditions is not available in the reviewed literature. Therefore, the following data should be interpreted with consideration for potential variations in assay conditions.
Table 1: Quantitative Comparison of Inhibitory Activity
| Inhibitor | Organism/Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| This compound | Rat liver microsomes | 0.84 µM | 0.45 µM | Competitive with respect to farnesyl pyrophosphate | [3][4] |
| Zaragozic Acid A | Rat liver | Not Reported | 78 pM | Competitive | [5] |
| Zaragozic Acid B | Rat liver | Not Reported | 29 pM | Competitive | [5] |
| Zaragozic Acid C | Rat liver | Not Reported | 45 pM | Competitive | [5] |
Mechanism of Action
Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][6] This process occurs in two distinct half-reactions: the condensation of two FPP molecules to form the intermediate presqualene pyrophosphate (PSPP), followed by the NADPH-dependent reduction of PSPP to squalene.[6][7]
This compound acts as a competitive inhibitor with respect to FPP, suggesting it binds to the active site of squalene synthase and competes with the natural substrate.[3][4]
Zaragozic acids are also potent competitive inhibitors of squalene synthase.[5] Structural studies have revealed that Zaragozic acid A binds to the active site of human squalene synthase, inducing a local conformational change.[8][9] Its structure mimics the substrate and the reaction intermediate, allowing it to bind with very high affinity.[10] Some evidence also suggests that Zaragozic acid A can act as a mechanism-based irreversible inactivator of the enzyme.[10]
Signaling Pathway and Inhibition
The following diagram illustrates the catalytic mechanism of squalene synthase and the points of inhibition by this compound and Zaragozic acid.
Caption: Catalytic mechanism of squalene synthase and inhibition points.
Experimental Protocols
The following is a representative experimental protocol for a squalene synthase inhibition assay, based on radiometric methods commonly cited in the literature.[4][11]
Objective: To determine the inhibitory effect of a compound on squalene synthase activity.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[14C]Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (this compound or Zaragozic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
Hexane (B92381) (for extraction)
-
Ethanol (B145695)/KOH solution (for saponification)
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver microsomes in the assay buffer. The protein concentration should be predetermined.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH, and the microsomal enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction mixtures. Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the [14C]Farnesyl pyrophosphate to the reaction mixture. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Saponification: Stop the reaction by adding a solution of ethanol and potassium hydroxide (B78521) (KOH). Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any esterified lipids.
-
Extraction of Squalene: After cooling, extract the radiolabeled squalene from the aqueous mixture using an organic solvent such as hexane. Vortex thoroughly to ensure efficient extraction.
-
Quantification: Transfer an aliquot of the hexane layer containing the [14C]squalene to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a squalene synthase inhibitor.
Caption: Workflow for IC50 determination of squalene synthase inhibitors.
Conclusion
Both this compound and Zaragozic acids are potent natural inhibitors of squalene synthase. Based on the available data, the Zaragozic acid family displays substantially greater potency than this compound. The detailed experimental protocols and workflows provided in this guide offer a framework for the in-house evaluation and comparison of these and other squalene synthase inhibitors. For researchers in drug development, the high potency of the Zaragozic acids makes them particularly compelling lead compounds for the development of novel cholesterol-lowering agents. However, further studies directly comparing the efficacy and safety profiles of these two classes of inhibitors are warranted.
References
- 1. scbt.com [scbt.com]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scilit.com [scilit.com]
- 6. Structural insights into the catalytic mechanism of human squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Binding Modes of Zaragozic Acid A to Human Squalene Synthase and Staphylococcal Dehydrosqualene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding modes of zaragozic acid A to human squalene synthase and staphylococcal dehydrosqualene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Schizostatin and Statins on Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Schizostatin and the well-established class of drugs, statins, focusing on their respective mechanisms of action and inhibitory effects on cholesterol synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid metabolism research.
Introduction
Elevated cholesterol levels are a major risk factor for cardiovascular diseases. The biosynthesis of cholesterol in the liver is a complex process involving a cascade of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme. For decades, statins, which competitively inhibit HMG-CoA reductase, have been the cornerstone of cholesterol-lowering therapy. However, the exploration for alternative and potentially more specific inhibitors of cholesterol synthesis continues. One such novel compound is this compound, a natural product isolated from the mushroom Schizophyllum commune. This guide will delve into a head-to-head comparison of the pharmacological profiles of this compound and various statins.
Mechanism of Action
Statins and this compound target different enzymes within the cholesterol biosynthesis pathway, leading to distinct mechanisms of action.
Statins are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial early and rate-limiting step in cholesterol synthesis. By blocking this step, statins effectively reduce the overall production of cholesterol in the liver.
This compound , on the other hand, is a potent inhibitor of squalene (B77637) synthase. This enzyme catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Inhibition of squalene synthase provides a more downstream target in the pathway compared to HMG-CoA reductase.
Comparative Efficacy: In Vitro Inhibition of Cholesterol Synthesis
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and various statins, providing a quantitative comparison of their potency in inhibiting cholesterol synthesis in different experimental models.
| Compound | Target Enzyme | Experimental System | IC50 Value (nM) | Reference |
| This compound | Squalene Synthase | Rat Liver Microsomes | 840 | [1] |
| Cholesterol Synthesis | Isolated Rat Hepatocytes | 1200 | [2] | |
| Lovastatin | HMG-CoA Reductase | Human Granulosa Cells | 27.0 | [3] |
| HMG-CoA Reductase | Human Hepatoma Cell Line (Hep G2) | 24 | [4] | |
| Simvastatin | HMG-CoA Reductase | Human Granulosa Cells | 18.2 | [3] |
| HMG-CoA Reductase | Human Hepatoma Cell Line (Hep G2) | 34 | [4] | |
| Pravastatin | HMG-CoA Reductase | Human Granulosa Cells | 977.8 | [3] |
| HMG-CoA Reductase | Human Hepatoma Cell Line (Hep G2) | 1900 | [4] | |
| Atorvastatin (B1662188) | HMG-CoA Reductase | Human Hepatocytes | 0.2 - 8.0 | |
| Rosuvastatin (B1679574) | HMG-CoA Reductase | Human Hepatocytes | 0.2 - 8.0 | |
| Fluvastatin | HMG-CoA Reductase | Human Hepatocytes | 0.2 - 8.0 | |
| Cerivastatin | HMG-CoA Reductase | Human Hepatocytes | 0.2 - 8.0 |
Experimental Protocols
Squalene Synthase Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory effect of this compound on squalene synthase activity.
Methodology:
-
Enzyme Source: Microsomes are prepared from the livers of rats.[2]
-
Substrate: [1-14C]Farnesyl pyrophosphate is used as the radioactive substrate.[2]
-
Assay Buffer: The reaction is carried out in a suitable buffer containing cofactors such as NADPH and MgCl2.
-
Incubation: Various concentrations of this compound are pre-incubated with the enzyme preparation.[2] The reaction is initiated by the addition of the substrate.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipid products are saponified. Squalene is then extracted using an organic solvent like hexane.[2]
-
Quantification: The amount of radioactive squalene formed is quantified using liquid scintillation counting.[2]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholesterol Synthesis Inhibition Assay in Hepatocytes (for this compound and Statins)
Objective: To measure the inhibitory effect of the compounds on de novo cholesterol synthesis in intact cells.
Methodology:
-
Cell Culture: Freshly isolated rat hepatocytes or human hepatoma cell lines (e.g., HepG2) are used.[2][4]
-
Radiolabeling: The cells are incubated with a radiolabeled precursor of cholesterol, typically [1-14C]acetate.[2]
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or a statin) for a specified period.[4]
-
Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.
-
Saponification and Sterol Precipitation: The lipid extract is saponified, and non-saponifiable lipids (including cholesterol) are extracted. Cholesterol is then specifically precipitated, often using digitonin.[2]
-
Quantification: The radioactivity incorporated into cholesterol is measured by liquid scintillation counting.[2]
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of cholesterol synthesis inhibition.
Signaling Pathways and Experimental Workflow
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Statins and this compound.
Caption: Workflow for determining the inhibitory activity of this compound and Statins.
Discussion and Conclusion
This comparative analysis highlights the distinct yet complementary approaches of this compound and statins in modulating cholesterol biosynthesis. Statins, by targeting the early, rate-limiting HMG-CoA reductase, have a broad impact on the mevalonate pathway. In contrast, this compound's inhibition of the downstream enzyme, squalene synthase, offers a more targeted approach to blocking cholesterol synthesis, potentially avoiding the upstream effects on the synthesis of non-sterol isoprenoids.
The provided IC50 values demonstrate that while established statins like atorvastatin and rosuvastatin exhibit very high potency in the nanomolar range against HMG-CoA reductase, this compound is a potent inhibitor of squalene synthase with an IC50 in the sub-micromolar range. The choice of inhibitor and the interpretation of its efficacy are highly dependent on the experimental system and the specific research question.
The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies. Further investigations are warranted to fully elucidate the in vivo efficacy, pharmacokinetic profiles, and potential synergistic effects of combining inhibitors that target different steps of the cholesterol synthesis pathway. This guide serves as a foundational document to aid in the design and interpretation of such future research.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Schizostatin and its Z-Isomer in the Inhibition of Squalene Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the biological activities of Schizostatin and its chemically synthesized Z-isomer. The focus of this analysis is on their differential inhibitory effects on key enzymes in the isoprenoid pathway, providing valuable insights for researchers in drug discovery and development.
Introduction
This compound is a naturally occurring inhibitor of squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1] Its unique structure, featuring a trans-dicarboxylic acid moiety, has prompted investigations into the activity of its geometric isomer, the Z-isomer. This comparison guide elucidates the structure-activity relationship of these two compounds, with a particular focus on their potency and selectivity as enzyme inhibitors.
Data Presentation: A Quantitative Comparison
The inhibitory activities of this compound and its Z-isomer against rat liver microsomal squalene synthase and yeast farnesyl-protein transferase (FPTase) are summarized below. All data is derived from peer-reviewed experimental studies.
| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Notes |
| This compound | Squalene Synthase | 0.84[1] | 0.45[1] | Competitive inhibition with respect to farnesyl pyrophosphate. |
| Farnesyl-Protein Transferase | No inhibition observed at 300 µM | - | Demonstrates high selectivity for squalene synthase. | |
| Z-Isomer | Squalene Synthase | 12 | - | Approximately 14-fold less potent than this compound. |
| Farnesyl-Protein Transferase | >300 | - | Weak inhibition observed (30% at 300 µM). |
Mechanism of Action: Targeting Cholesterol Biosynthesis
This compound exerts its primary biological effect by competitively inhibiting squalene synthase. This enzyme is a critical juncture in the isoprenoid pathway, catalyzing the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively curtails the downstream synthesis of cholesterol. The Z-isomer, while sharing the same target, exhibits significantly lower potency.
The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention for this compound and its Z-isomer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Squalene Synthase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against rat liver microsomal squalene synthase.
a. Preparation of Rat Liver Microsomes:
-
Livers from male Wistar rats are homogenized in a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 M sucrose, 1 mM EDTA, and 2 mM dithiothreitol).
-
The homogenate is centrifuged at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes.
-
The microsomal pellet is resuspended in the homogenization buffer and stored at -80°C until use.
b. Assay Procedure:
-
The reaction mixture contains 100 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 1 mM NADPH, 10 mM NaF, 1 mM dithiothreitol, and the test compound (this compound or its Z-isomer) at various concentrations.
-
The reaction is initiated by the addition of [¹⁴C]-farnesyl pyrophosphate (FPP) as the substrate and the rat liver microsomal preparation.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of a strong base (e.g., 15% KOH in 50% ethanol).
-
The lipid fraction containing the synthesized [¹⁴C]-squalene is extracted with an organic solvent (e.g., n-hexane).
-
The radioactivity of the extracted squalene is measured using a liquid scintillation counter to determine the enzyme activity.
-
IC50 values are calculated from the dose-response curves.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This protocol describes the method for assessing the inhibitory effect of the compounds on yeast p21(ras) farnesyl-protein transferase.
a. Enzyme and Substrate Preparation:
-
Recombinant yeast p21(ras) farnesyl-protein transferase is purified from an appropriate expression system.
-
The substrates, [³H]-farnesyl pyrophosphate and a biotinylated peptide corresponding to the C-terminus of a farnesylated protein (e.g., biotin-KRAS), are prepared.
b. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction buffer contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM dithiothreitol, and the test compound at various concentrations.
-
The enzyme, biotinylated peptide substrate, and [³H]-FPP are added to the wells.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate or beads.
-
Unbound [³H]-FPP is washed away.
-
The amount of incorporated [³H]-farnesyl is quantified by liquid scintillation counting.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
The following diagram illustrates the general workflow for the enzyme inhibition assays.
Conclusion
The head-to-head comparison of this compound and its Z-isomer reveals a stark difference in their biological activities. This compound is a potent and selective inhibitor of squalene synthase, with an IC50 value in the sub-micromolar range and no significant activity against FPTase.[1] In contrast, the Z-isomer is a significantly weaker inhibitor of squalene synthase and exhibits only minimal inhibitory effects on FPTase at high concentrations. This pronounced stereoselectivity underscores the importance of the trans configuration of the dicarboxylic acid moiety for high-affinity binding to the active site of squalene synthase. These findings provide critical structure-activity relationship insights that can guide the design of novel and more effective inhibitors of cholesterol biosynthesis.
References
The Potential Anti-Cancer Efficacy of Schizostatin: A Comparative Analysis of Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While direct cross-validation of Schizostatin's efficacy in various cancer cell lines is not yet available in published literature, its mechanism of action as a potent squalene (B77637) synthase inhibitor positions it as a compound of significant interest in oncology research. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, a pathway frequently dysregulated in cancer. This guide provides a comparative analysis of the potential anti-cancer efficacy of this compound by examining experimental data from other inhibitors targeting this pathway, including a direct squalene synthase inhibitor (Zaragozic Acid A), SREBP inhibitors (Fatostatin and Betulin), and HMG-CoA reductase inhibitors (statins).
Targeting Cholesterol Biosynthesis: A Validated Anti-Cancer Strategy
Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. The cholesterol biosynthesis pathway is, therefore, an attractive target for therapeutic intervention. Inhibition of key enzymes in this pathway can lead to decreased cancer cell viability, induction of apoptosis, and cell cycle arrest. This compound, by inhibiting squalene synthase, blocks a crucial step in this pathway, suggesting a potential for anti-neoplastic activity.
Comparative Efficacy of Cholesterol Biosynthesis Inhibitors
To contextualize the potential of this compound, this section presents the half-maximal inhibitory concentration (IC50) values of mechanistically related compounds across a range of cancer cell lines. This data, summarized from multiple studies, provides a benchmark for the potential potency of novel squalene synthase inhibitors like this compound.
Table 1: IC50 Values of Squalene Synthase and SREBP Inhibitors in Various Cancer Cell Lines
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) |
| Zaragozic Acid A (Squalestatin S1) | Squalene Synthase Inhibitor | HepG2 | Hepatocellular Carcinoma | 6[1] |
| Fatostatin | SREBP Inhibitor | DU145 | Prostate Cancer | 0.1[2] |
| HeLa | Cervical Cancer | 2.11[3] | ||
| Ishikawa | Endometrial Carcinoma | 17.96[4] | ||
| HEC-1A | Endometrial Carcinoma | 4.53[4] | ||
| MCF-7 | Breast Cancer (ER+) | ~5 | ||
| T47D | Breast Cancer (ER+) | ~7.5 | ||
| Betulin | SREBP Inhibitor | EPG85-257P | Gastric Carcinoma | 18.74[5] |
| EPP85-181P | Pancreatic Carcinoma | 26.5[5] | ||
| A549 | Lung Cancer | 3.8 - 33.4[6] | ||
| DLD-1 | Colon Cancer | 6.6[6] | ||
| HT-29 | Colon Cancer | 4.3[6] | ||
| HepG2 | Hepatocellular Carcinoma | 22.8[6] | ||
| HeLa | Cervical Cancer | 6.67 - 74.1[6] | ||
| MV4-11 | Leukemia | 18.16 | ||
| PC-3 | Prostate Cancer | >50 | ||
| MCF-7 | Breast Cancer | >50 |
Table 2: IC50 Values of HMG-CoA Reductase Inhibitors (Statins) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Atorvastatin | A172 | Glioblastoma | ~10[7] |
| MDA-MB-231 | Breast Cancer | ~10[7] | |
| HCT116 | Colorectal Cancer | 6[8] | |
| SW620 | Colorectal Cancer | 6[8] | |
| Cerivastatin | A172 | Glioblastoma | 0.098[1] |
| MDA-MB-231 | Breast Cancer | ~0.1[7] | |
| Fluvastatin | A172 | Glioblastoma | 0.922[1] |
| MDA-MB-231 | Breast Cancer | ~1[7] | |
| Lovastatin | SW620 | Colorectal Cancer | 0.08[8] |
| Pitavastatin | A172 | Glioblastoma | 0.334[1] |
| MDA-MB-231 | Breast Cancer | ~0.3[7] | |
| Simvastatin | HT29 | Colorectal Cancer | <20[8] |
| SW620 | Colorectal Cancer | <20[8] | |
| SW480 | Colorectal Cancer | <20[8] | |
| MCF7 | Breast Cancer | 1.1[8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Cholesterol Biosynthesis Pathway and Points of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. BrdU Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
A Comparative Guide to the In Vivo Effects of Hypocholesterolemic Agents: Schizostatin and a Review of Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Schizostatin, a novel squalene (B77637) synthase inhibitor, with established classes of hypocholesterolemic agents, including HMG-CoA reductase inhibitors (statins), cholesterol absorption inhibitors (ezetimibe), and PCSK9 inhibitors. Due to the limited availability of published in vivo data for this compound, this guide utilizes data from other potent squalene synthase inhibitors, such as lapaquistat (B1674497) and zaragozic acids, as a proxy to represent this class of compounds. The information is presented to facilitate objective comparison and support further research and development in lipid-lowering therapies.
Mechanisms of Action: A Visual Overview
The primary mechanisms by which these agents lower cholesterol vary significantly, targeting different points in the cholesterol metabolic pathway.
HMG-CoA Reductase Inhibitors (Statins)
Statins, such as atorvastatin (B1662188), are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this early step, they decrease intracellular cholesterol levels in hepatocytes. This reduction stimulates the upregulation of low-density lipoprotein (LDL) receptors on the cell surface, leading to increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2]
Squalene Synthase Inhibitors (this compound Class)
This compound and its analogs, like lapaquistat and zaragozic acid, inhibit squalene synthase.[3] This enzyme catalyzes the first committed step specifically leading to sterol synthesis, downstream of the production of essential non-sterol isoprenoids.[4] Inhibition at this stage also leads to reduced hepatic cholesterol, upregulation of LDL receptors, and subsequent lowering of plasma LDL-C, but without affecting the synthesis of molecules like ubiquinone (Coenzyme Q10).[1][5]
References
- 1. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to Schizostatin Analogues and Other Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Schizostatin and its analogues as inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. Due to the limited publicly available data on a wide range of this compound analogues, this guide focuses on the comparison between this compound, its Z-isomer, and Zaragozic Acid A (also known as Squalestatin 1), a well-characterized and potent squalene synthase inhibitor. This comparison offers valuable insights into the structure-activity relationships of these compounds and their potential as therapeutic agents.
Introduction to Squalene Synthase Inhibition
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. As such, it represents a critical control point in the pathway. Inhibition of SQS is a promising strategy for the development of cholesterol-lowering drugs. This compound, a natural product isolated from the mushroom Schizophyllum commune, has been identified as a potent inhibitor of this enzyme.[1]
Comparative Biological Activity
The inhibitory activity of this compound and its Z-isomer against rat liver microsomal squalene synthase has been evaluated. The data, presented in the table below, highlights the potency of these compounds. For a broader perspective, the activity of Zaragozic Acid A is also included.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Notes |
| This compound | Rat Liver Squalene Synthase | 0.84[1][2] | 0.45[1][2] | Competitive inhibitor with respect to farnesyl pyrophosphate.[1][2] |
| Z-Isomer of this compound | Rat Liver Squalene Synthase | Data not available in searched literature | Data not available in searched literature | Synthesized to investigate structure-activity relationships.[3][4] |
| Zaragozic Acid A | Rat Squalene Synthase | Potent inhibitor, specific IC50 values vary across studies but are in the picomolar to nanomolar range | Data not available in searched literature | A well-known, potent inhibitor of squalene synthase. |
Structure-Activity Relationship (SAR)
Signaling Pathway: Cholesterol Biosynthesis
This compound exerts its effect by inhibiting squalene synthase, a pivotal enzyme in the cholesterol biosynthesis pathway. The diagram below illustrates the position of squalene synthase in this pathway and the point of inhibition by this compound.
Experimental Protocols
Preparation of Rat Liver Microsomes
A detailed protocol for the preparation of rat liver microsomes is essential for the in vitro evaluation of squalene synthase inhibitors.
Materials:
-
Male Wistar rats (250-270 g)
-
Ice-cold 0.9% saline solution
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Fast rats overnight and sacrifice by cervical dislocation under ether anesthesia.[5]
-
Immediately collect the liver and perfuse it repeatedly with ice-cold saline.[5]
-
Chop the liver into small pieces and homogenize in PBS (pH 7.4) at a ratio of 1 g liver to 2 mL PBS.[5]
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[5]
-
Collect the supernatant and centrifuge it at 100,400 x g for 1 hour at 4°C.[5]
-
Resuspend the resulting microsomal pellets in PBS (pH 7.4).[5]
-
Determine the protein concentration using a standard method (e.g., Lowry assay).[5]
-
Adjust the protein concentration to 20 mg/mL and store at -80°C until use.[5]
Squalene Synthase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against squalene synthase.
Materials:
-
Prepared rat liver microsomes
-
[1-¹⁴C]Farnesyl pyrophosphate (FPP)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (e.g., this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
40% KOH in 95% ethanol (B145695) (v/v)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the desired concentration of the test compound.
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.[5]
-
Initiate the reaction by adding the rat liver microsomes and [1-¹⁴C]FPP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding 100 µL of 40% KOH in 95% ethanol.[2]
-
Saponify the mixture at 65°C for 30 minutes to hydrolyze any ester linkages.[2]
-
Cool the mixture and extract the unsaponifiable lipids (containing the synthesized [¹⁴C]squalene) with 2 mL of hexane.[2]
-
Take a 1 mL aliquot of the hexane layer and add it to 10 mL of scintillation fluid.[2]
-
Determine the amount of radioactivity by liquid scintillation counting.[2]
-
Calculate the percent inhibition by comparing the radioactivity in the samples with and without the test compound. IC50 values can be determined by testing a range of compound concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogues.
Conclusion
This compound is a potent inhibitor of squalene synthase with a competitive mode of action. While comprehensive SAR data on a wide array of its analogues is limited in the public domain, the initial comparison with its Z-isomer suggests that the stereochemistry of the dicarboxylic acid moiety is a critical determinant of its activity. The comparison with Zaragozic Acid A, another potent squalene synthase inhibitor with a different structural scaffold, underscores the diverse chemical space for targeting this enzyme. Further synthesis and evaluation of this compound analogues are warranted to fully explore their therapeutic potential and to build a more comprehensive understanding of their structure-activity relationships. The provided experimental protocols offer a foundation for researchers to conduct such investigations.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, a Novel Squalene Synthase Inhibitor Produced by the Mushroom, Schizophyllum commune (1996) | Hiroshi Kogen | 23 Citations [scispace.com]
- 5. scialert.net [scialert.net]
Specificity of Schizostatin for Squalene Synthase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and performance of Schizostatin as a squalene (B77637) synthase inhibitor against other known inhibitors. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2][3][4] This unique position makes SQS an attractive target for the development of cholesterol-lowering drugs. By inhibiting SQS, the production of cholesterol can be reduced without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP, potentially leading to a better side-effect profile compared to statins, which act earlier in the pathway.
This compound is a novel squalene synthase inhibitor isolated from the mushroom Schizophyllum commune.[5][6] This guide evaluates the specificity of this compound by comparing its inhibitory potency with that of other well-characterized squalene synthase inhibitors, including Zaragozic Acid A (also known as Squalestatin 1), TAK-475, and BMS-187745.
Comparative Analysis of Squalene Synthase Inhibitors
The inhibitory potency of this compound and its comparators against squalene synthase has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of these inhibitors. The data presented below is primarily from in vitro assays using rat liver microsomal squalene synthase, providing a standardized basis for comparison.
| Inhibitor | IC50 | Ki | Inhibition Mechanism | Source Organism/Type |
| This compound | 0.84 µM | 0.45 µM | Competitive with FPP | Schizophyllum commune (Fungus)[5][6] |
| Zaragozic Acid A | ~5 nM | 29-78 pM | Competitive with FPP[7][8] | Fungal Metabolite[7][8] |
| TAK-475 (Lapaquistat) | ~150-152 nM (in HepG2 cells) | Not specified | Squalene Synthase Inhibitor | Synthetic[9] |
| BMS-187745 | 4.1 µg/mL (~10.6 µM) | Not specified | Squalene Synthase Inhibitor | Synthetic[10] |
Note: The IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here are for comparative purposes. Zaragozic Acid A is a significantly more potent inhibitor in picomolar concentrations compared to this compound's micromolar activity. TAK-475 also demonstrates potent inhibition in the nanomolar range. BMS-187745 appears to be a less potent inhibitor in this comparison.
Experimental Protocols
The following is a representative protocol for an in vitro squalene synthase inhibition assay using rat liver microsomes. This method is commonly used to determine the IC50 and Ki values of potential inhibitors.
Objective: To determine the in vitro inhibitory effect of a test compound on rat liver microsomal squalene synthase activity.
Materials:
-
Rat liver microsomes
-
[1-¹⁴C]Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
Procedure:
-
Preparation of Reagents: Prepare stock solutions of FPP, NADPH, and test compounds. Rat liver microsomes are thawed on ice immediately before use.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH, and the desired concentration of the test compound.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled FPP to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Termination of Reaction: Stop the reaction by adding a solution of KOH in ethanol. This also serves to saponify the lipids.
-
Extraction of Squalene: After saponification, extract the formed radiolabeled squalene from the aqueous phase using hexane.
-
Quantification: Transfer a portion of the hexane layer containing the radiolabeled squalene into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For Ki determination, similar experiments are performed with varying concentrations of both the inhibitor and the substrate (FPP).
Visualizing the Pathway and Experimental Design
To better understand the context of this compound's action and the experimental approach to its evaluation, the following diagrams are provided.
Conclusion
This compound is a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate.[5][6] Its inhibitory activity, with an IC50 of 0.84 µM and a Ki of 0.45 µM in rat liver microsomal assays, demonstrates its potential as a tool for studying the cholesterol biosynthesis pathway.[5][6] However, when compared to other fungal-derived inhibitors like Zaragozic Acid A, which exhibits picomolar potency, this compound is a less potent inhibitor.[7][8] Its potency is more comparable to some synthetic inhibitors.
The specificity of this compound for squalene synthase, combined with its natural origin, makes it a valuable compound for further investigation. Researchers and drug development professionals can use the data and protocols provided in this guide to objectively evaluate this compound's potential in their specific applications, from basic research on lipid metabolism to the initial stages of drug discovery programs targeting hypercholesterolemia. Further studies are warranted to explore its selectivity against other enzymes and its effects in cellular and in vivo models.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Elucidation of a kinetic mechanism for squalene synthase - ProQuest [proquest.com]
- 5. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase. | Scilit [scilit.com]
- 9. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Schizostatin's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of Schizostatin against its target, squalene (B77637) synthase. For robust scientific validation, we present its reported IC50 value alongside those of other known squalene synthase inhibitors, Squalestatin 1 (Zaragozic Acid A) and Lapaquistat (T-91485). Detailed experimental protocols for the determination of these IC50 values are provided to facilitate independent verification and methodological comparison.
Quantitative Comparison of Squalene Synthase Inhibitors
The following table summarizes the reported IC50 values for this compound and its comparators, providing a clear quantitative benchmark for their inhibitory potency against squalene synthase.
| Compound | IC50 Value | Target Enzyme Source |
| This compound | 0.84 µM[1] | Rat Liver Microsomes |
| Squalestatin 1 (Zaragozic Acid A) | 12 nM | Rat Liver Microsomes |
| Lapaquistat (active metabolite T-91485) | 36 nM / 45 nM | Human Rhabdomyosarcoma Cells / Human Skeletal Myocytes |
Experimental Protocols
To ensure reproducibility and enable independent verification, detailed methodologies for the key experiments cited are provided below.
This compound IC50 Determination (Radiolabeled Assay)
This protocol is based on the methodology described in the initial discovery of this compound[1].
1. Preparation of Rat Liver Microsomes:
-
Liver microsomes from rats are prepared as the source of squalene synthase.
2. Reaction Mixture Preparation (per assay):
-
A reaction mixture is prepared containing the necessary components for the squalene synthase activity. While the original publication lacks the exact buffer composition, a typical buffer used for such assays (based on similar studies) would be a HEPES buffer at pH 7.5.
-
The mixture includes [1-14C]isopentenyl pyrophosphate as the radiolabeled substrate and NADPH as a cofactor.
-
Various concentrations of this compound are added to the reaction mixtures to determine the dose-dependent inhibition.
3. Enzymatic Reaction:
-
The enzymatic reaction is initiated by the addition of the rat liver microsomes to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
4. Reaction Termination and Saponification:
-
The reaction is terminated by the addition of a solution of 40% KOH in 95% ethanol[2].
-
The mixture is then saponified by heating at 65°C for 30 minutes to hydrolyze any esterified sterols[2].
5. Extraction of Squalene:
-
After cooling, the non-saponifiable lipids, including the radiolabeled squalene, are extracted with hexane[2].
6. Quantification:
-
The hexane (B92381) layer containing the [14C]-squalene is transferred to a scintillation vial.
-
The amount of radioactivity is quantified using a liquid scintillation counter[2].
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Squalestatin 1 (Zaragozic Acid A) IC50 Determination (Radiolabeled Assay)
This protocol provides a detailed methodology for assessing the inhibitory activity of Squalestatin 1.
1. Preparation of Rat Liver Microsomes:
-
Rat liver microsomes are prepared as the enzyme source.
2. Reaction Mixture (Final concentrations):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl2
-
5 µM [4-14C]farnesyl pyrophosphate ([4-14C]FPP) (specific activity will vary)
-
Varying concentrations of Squalestatin 1
3. Enzyme and Incubation:
-
2.2 µg of microsomal protein is added to the reaction mixture.
-
The reaction is incubated for 20 minutes at 30°C.
4. Extraction and Quantification:
-
The reaction is stopped, and the lipids are extracted.
-
The amount of [14C]squalene formed is quantified by scintillation counting after separation by thin-layer chromatography.
-
The IC50 value is determined from the dose-response curve.
Lapaquistat (T-91485) IC50 Determination (Cell-Based Assay)
General Principle:
-
Human rhabdomyosarcoma (RD) cells or human skeletal myocytes are cultured.
-
The cells are treated with varying concentrations of T-91485 (the active metabolite of Lapaquistat).
-
The rate of cholesterol biosynthesis is measured, typically by monitoring the incorporation of a radiolabeled precursor like [14C]acetate into cholesterol.
-
The IC50 value is calculated based on the reduction in cholesterol synthesis at different inhibitor concentrations.
Visualizing the Experimental and Biological Context
To further clarify the experimental workflow and the biological pathway involved, the following diagrams are provided.
References
- 1. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Schizostatin's Performance Against Known Lipid-Lowering Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Schizostatin, a novel investigational compound, benchmarked against established lipid-lowering drugs. Due to the limited availability of public experimental data on this compound, this guide combines published data for currently marketed drugs with a hypothetical performance profile for this compound based on its unique mechanism of action as a squalene (B77637) synthase inhibitor. This approach is intended to provide a framework for evaluating such novel compounds and to highlight the potential advantages and research questions associated with this new therapeutic class.
Mechanism of Action: A Fork in the Cholesterol Synthesis Pathway
The primary mechanism of action for the most widely prescribed lipid-lowering drugs, statins, is the inhibition of HMG-CoA reductase.[1][2] This enzyme catalyzes an early, rate-limiting step in cholesterol biosynthesis.[3] this compound, in contrast, acts on a different and more downstream target: squalene synthase.[4][5] This enzyme catalyzes the first committed step toward cholesterol synthesis, the conversion of farnesyl pyrophosphate to squalene.[4] This distinction is significant, as inhibiting the pathway at this later stage could theoretically offer a more targeted approach to lowering cholesterol with a different side-effect profile.
Comparative Efficacy in Lipid Management
The performance of lipid-lowering drugs is primarily assessed by their ability to modulate key lipid parameters: reducing low-density lipoprotein cholesterol (LDL-C), increasing high-density lipoprotein cholesterol (HDL-C), and reducing triglycerides. The following table summarizes the typical efficacy of leading lipid-lowering drug classes and presents a hypothetical efficacy for this compound.
| Drug Class | Example Drugs | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| High-Intensity Statins | Rosuvastatin, Atorvastatin | 50-60%[1][6] | +5 to 10%[7] | 20-40% |
| Moderate-Intensity Statins | Simvastatin, Pravastatin | 30-49%[8] | +5 to 10%[7] | 10-30% |
| Cholesterol Absorption Inhibitors | Ezetimibe | 15-20% (monotherapy)[9] | +1 to 5% | 5-10% |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-70% (with statin)[10] | +5 to 10% | 15-30% |
| This compound (Hypothetical) | - | 40-55% | Neutral to slight increase | 10-20% |
Note: The efficacy of this compound is hypothetical and projected based on its targeted mechanism of action. Actual clinical performance may vary.
Experimental Protocols for Efficacy Evaluation
The evaluation of a novel lipid-lowering agent like this compound would follow a rigorous, multi-stage process of preclinical and clinical trials.
Preclinical Evaluation Workflow
Preclinical studies are essential to establish initial efficacy and safety. A typical workflow involves in vitro assays followed by in vivo studies in animal models of hyperlipidemia.
Key Methodologies:
-
Enzyme Inhibition Assay: The inhibitory activity of this compound on purified squalene synthase would be determined by measuring the conversion of a radiolabeled substrate, such as [1-3H]farnesyl pyrophosphate, to squalene. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter. This compound has been reported to have an IC50 of 0.84 microM against rat liver microsomal squalene synthase.[5]
-
Cell-Based Cholesterol Synthesis Assay: Primary hepatocytes or human hepatoma cell lines (e.g., HepG2) are incubated with the test compound. The rate of de novo cholesterol synthesis is measured by the incorporation of a radiolabeled precursor, typically [14C]-acetate, into cholesterol.
-
In Vivo Hyperlipidemic Animal Models: Genetically modified mouse models, such as those lacking the ApoE gene (ApoE-/-) or the LDL receptor gene (LDLR-/-), fed a high-fat diet are commonly used to induce hyperlipidemia and atherosclerosis.
-
Lipid Panel Analysis: Blood samples are collected from treated and control animals after a specified treatment period. Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic colorimetric assays.
Clinical Trial Protocol Outline
Clinical trials are conducted in multiple phases to evaluate the safety and efficacy of a new drug in humans.
-
Phase I: Small-scale studies in healthy volunteers to assess safety, tolerability, and pharmacokinetic properties.
-
Phase II: Studies in a small group of patients with hyperlipidemia to evaluate efficacy (lipid-lowering effects at various doses) and further assess safety.
-
Phase III: Large-scale, multicenter, randomized, controlled trials comparing the new drug against a standard-of-care (e.g., a statin) or placebo in a large patient population. The primary endpoint is typically the percentage change in LDL-C from baseline. Secondary endpoints may include changes in other lipid parameters, inflammatory markers, and cardiovascular outcomes.
-
Phase IV: Post-marketing studies to monitor long-term safety and efficacy in a broader population.
Safety and Tolerability Profiles
The side-effect profiles of lipid-lowering drugs are a critical consideration in their clinical use.
| Drug Class | Common Side Effects |
| Statins | Myalgia (muscle pain), myopathy, increased liver enzymes, increased risk of type 2 diabetes.[1][10] |
| Ezetimibe | Generally well-tolerated; may cause diarrhea, sinusitis, and joint pain. |
| PCSK9 Inhibitors | Injection-site reactions, nasopharyngitis, influenza-like symptoms.[10] |
| This compound (Theoretical) | The theoretical advantage of squalene synthase inhibition is the potential to avoid the depletion of upstream isoprenoids, which are essential for various cellular functions and whose reduction may be linked to some statin-related side effects. However, potential for liver enzyme elevations and gastrointestinal disturbances would need to be carefully evaluated. |
Conclusion
This compound represents a promising therapeutic approach to lipid management through the targeted inhibition of squalene synthase. Its mechanism of action offers a clear differentiation from statins and may translate into a unique efficacy and safety profile. While direct comparative data are not yet available, this guide provides a framework for understanding how this compound's performance would be benchmarked against current standards of care. Rigorous preclinical and clinical evaluation will be essential to fully characterize the therapeutic potential of this novel compound and its place in the armamentarium of lipid-lowering therapies. The scientific community awaits further data to validate the hypothetical advantages outlined in this guide.
References
- 1. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound, a novel squalene synthase inhibitor produced by the mushroom, Schizophyllum commune. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the Management of High Blood Cholesterol - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Schizostatin: A Guide for Laboratory Professionals
Schizostatin, a potent inhibitor of squalene (B77637) synthase, requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination.[][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) and Safety Measures
Given the potent biological activity of this compound, stringent adherence to safety protocols is mandatory. The following PPE and safety measures are essential when handling this compound in a laboratory setting.
1. Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell-based assays or any work involving the generation of aerosols, a Class II BSC is recommended.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.
-
Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs should be worn. The lab coat should be changed immediately in the event of a spill.
-
Respiratory Protection: For operations with a high potential for aerosol generation that cannot be contained within a fume hood or BSC, a NIOSH-approved respirator may be necessary.
3. General Handling Practices:
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Ensure a safety shower and eyewash station are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [3] |
| Molecular Weight | 334.45 g/mol | [3] |
| IC₅₀ (Squalene Synthase) | 0.84 µM | [][2] |
| CAS Number | 163564-55-4 | [3] |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling a potent compound like this compound from receipt to disposal, ensuring safety at each step.
Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its biological effect by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is crucial for the formation of sterols.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Contain: If it is safe to do so, contain the spill using absorbent pads or other appropriate materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including a double layer of gloves, a disposable gown, and eye protection. For large spills or airborne powder, respiratory protection is necessary.
-
Clean-up:
-
Solid Spills: Gently cover the spill with absorbent paper towels. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag for disposal.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable detergent and water, followed by a 70% ethanol (B145695) solution. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, lab coats, plasticware, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
